1-Phenyl-1-cyclohexene
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSFBRREKZZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870771 | |
| Record name | 1-Phenyl-1-cyclohexene | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-98-2, 31017-40-0, 71340-36-8 | |
| Record name | 1-Phenylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenylcyclohex-1-ene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, cyclohexenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Phenylcyclohexene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-cyclohexene | |
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| Record name | 1-Phenyl-1-cyclohexene | |
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| Record name | 1-Phenyl-1-cyclohexene | |
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| Record name | Cyclohexen-1-ylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |
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| Record name | 2-PHENYLCYCLOHEXENE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Phenyl-1-cyclohexene CAS number and properties
An In-Depth Technical Guide to 1-Phenyl-1-cyclohexene (CAS: 771-98-2)
Introduction
This compound is a versatile bicyclic aromatic hydrocarbon that serves as a pivotal intermediate in organic synthesis and a valuable substrate in mechanistic studies. Its structure, featuring a phenyl group attached to a cyclohexene ring, imparts a unique combination of allylic, benzylic, and olefinic reactivity. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies. This document moves beyond a simple recitation of facts to explain the causal relationships that govern its chemical behavior, offering field-proven insights into its practical application.
Core Compound Identification and Properties
Precise identification and understanding of a compound's physical properties are the foundation of any laboratory work. This compound is a colorless to light yellow liquid under standard conditions, and it is insoluble in water but soluble in common organic solvents.[1][2][3]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 771-98-2 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄ | [4][5][7] |
| IUPAC Name | cyclohex-1-en-1-ylbenzene | [7] |
| Synonyms | 1-Phenylcyclohexene, Benzene, 1-cyclohexen-1-yl- | [3][7] |
| EC Number | 212-242-6 | [6][7] |
| MDL Number | MFCD00001542 | [4][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [4][5][7] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Density | 0.994 g/mL at 25 °C | [3][8] |
| Boiling Point | 251-253 °C | [3][8] |
| Melting Point | -11 °C | [3][8] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [8] |
| Refractive Index (n²⁰/D) | 1.57 | [3][8] |
| Water Solubility | Insoluble | [2][3] |
Spectroscopic Profile
Characterization of this compound is routinely achieved through standard spectroscopic methods. The spectral data provide a definitive fingerprint of the molecule's structure.
Caption: Structure of this compound with key proton environments labeled.
-
¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons (A, B, C) appear as multiplets in the downfield region of ~7.17-7.35 ppm.[9] The vinylic proton (D) on the cyclohexene ring is deshielded by the double bond and the phenyl ring, resonating as a multiplet around 6.10 ppm.[9] The allylic protons (E, F) are found further upfield at ~2.18-2.38 ppm, while the remaining aliphatic protons resonate at ~1.64-1.75 ppm.[9]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key signals include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ring (~2800-3000 cm⁻¹), C=C stretching from the aromatic ring (~1600 cm⁻¹ and ~1490 cm⁻¹), and C=C stretching from the alkene.[10][11]
Synthesis Methodologies
The most direct and common laboratory synthesis of this compound is the acid-catalyzed dehydration of 1-phenylcyclohexanol.[12] This reaction proceeds via an E1 elimination mechanism, a choice dictated by the structure of the substrate.
Causality of the Mechanism: The hydroxyl group (-OH) is a poor leaving group. The acid catalyst protonates the oxygen atom, converting the leaving group into water (H₂O), which is an excellent leaving group.[12] Departure of water generates a tertiary carbocation intermediate. This carbocation is particularly stable due to hyperconjugation with adjacent alkyl groups and resonance stabilization from the adjacent phenyl ring. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, forming the thermodynamically stable tetrasubstituted double bond.[12][13]
Sources
- 1. 1-Phenyl-1- Cyclohexene Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 2. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chemwhat.com [chemwhat.com]
- 4. biosynth.com [biosynth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 95 771-98-2 [sigmaaldrich.com]
- 9. This compound(771-98-2) 1H NMR [m.chemicalbook.com]
- 10. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 1-Phenyl-1-cyclohexene
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Phenyl-1-cyclohexene (C₁₂H₁₄), a valuable molecule in organic synthesis and medicinal chemistry research. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This document will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering not just the data itself, but the underlying principles and experimental considerations that lead to a comprehensive structural characterization.
Introduction: The Significance of Spectroscopic Characterization
This compound is a hydrocarbon containing a phenyl group attached to a cyclohexene ring. Its structure presents a unique combination of aromatic and aliphatic moieties, making it a versatile building block in the synthesis of more complex molecules. Accurate and detailed spectroscopic data is the cornerstone of its reliable use in any research or development pipeline. This guide will walk through the key spectroscopic techniques used to elucidate its structure, providing both the "what" and the "why" behind the spectral features.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic, vinylic, and aliphatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound. [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.17 | Multiplet | 5H | Aromatic protons (H2', H3', H4', H5', H6') |
| 6.10 | Triplet | 1H | Vinylic proton (H2) |
| 2.38 | Multiplet | 2H | Allylic protons (H6) |
| 2.18 | Multiplet | 2H | Allylic protons (H3) |
| 1.75 | Multiplet | 2H | Aliphatic protons (H5) |
| 1.64 | Multiplet | 2H | Aliphatic protons (H4) |
Interpretation and Causality:
-
Aromatic Protons (7.35 - 7.17 ppm): The signals for the five protons on the phenyl group appear in the downfield region of the spectrum. This is due to the deshielding effect of the aromatic ring current, where the circulation of π-electrons generates a magnetic field that reinforces the applied external magnetic field at the location of the protons. The overlapping multiplets arise from the complex spin-spin coupling between the ortho, meta, and para protons.
-
Vinylic Proton (6.10 ppm): The single proton on the double bond of the cyclohexene ring (H2) appears as a triplet. Its downfield shift is a result of the sp² hybridization of the carbon to which it is attached and the associated electron-withdrawing character of the double bond. The triplet multiplicity is due to coupling with the two adjacent allylic protons on C3.
-
Allylic Protons (2.38 and 2.18 ppm): The protons on the carbons adjacent to the double bond (C6 and C3) are termed allylic. They are deshielded compared to typical aliphatic protons due to the proximity of the π-system, resulting in their appearance at 2.38 and 2.18 ppm. The complex multiplicity of these signals is a result of coupling to the vinylic proton and the adjacent aliphatic protons.
-
Aliphatic Protons (1.75 and 1.64 ppm): The protons on C4 and C5 are in a more shielded environment, further away from the deshielding influence of the aromatic ring and the double bond. Consequently, they appear in the upfield region of the spectrum as complex multiplets due to coupling with their neighboring protons.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C1' | Quaternary aromatic carbon attached to the cyclohexene ring. |
| ~137 | C1 | Quaternary sp² carbon of the cyclohexene ring. |
| ~128 | C3'/C5' | Aromatic CH carbons. |
| ~127 | C4' | Aromatic CH carbon. |
| ~126 | C2 | sp² CH carbon of the cyclohexene ring. |
| ~125 | C2'/C6' | Aromatic CH carbons. |
| ~30 | C6 | Allylic sp³ CH₂ carbon. |
| ~26 | C3 | Allylic sp³ CH₂ carbon. |
| ~23 | C4 | Aliphatic sp³ CH₂ carbon. |
| ~22 | C5 | Aliphatic sp³ CH₂ carbon. |
Disclaimer: The ¹³C NMR chemical shifts and assignments in Table 2 are predicted based on typical values for similar structural motifs and have not been confirmed by a cited experimental spectrum.
Interpretation and Causality:
-
sp² Carbons (125-142 ppm): The carbons of the phenyl ring and the double bond of the cyclohexene ring are sp² hybridized and therefore appear in the downfield region of the spectrum. The quaternary carbons (C1 and C1') are typically the most deshielded.
-
sp³ Carbons (22-30 ppm): The sp³ hybridized carbons of the cyclohexene ring appear in the upfield region. The allylic carbons (C3 and C6) are slightly deshielded compared to the other aliphatic carbons (C4 and C5) due to their proximity to the double bond.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
Table 3: Key IR Absorptions for this compound. [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Medium | Aromatic C-H stretch |
| 2930 - 2840 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |
| 1650 | Medium | Alkene C=C stretch |
| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Interpretation and Causality:
-
C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized (aromatic and vinylic C-H). The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the cyclohexene ring.
-
C=C Stretching Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring. The weaker absorption around 1650 cm⁻¹ is characteristic of the C=C stretch of the cyclohexene double bond.
-
Out-of-Plane Bending: The strong absorptions at 760 and 700 cm⁻¹ are highly characteristic of a monosubstituted benzene ring and arise from the out-of-plane bending vibrations of the aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound. [1]
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100 | Molecular Ion [M]⁺ |
| 143 | 58.5 | [M - CH₃]⁺ |
| 129 | 94.4 | [M - C₂H₅]⁺ or Retro-Diels-Alder fragment |
| 115 | 60.3 | [C₉H₇]⁺ |
| 91 | 40.0 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Causality:
-
Molecular Ion Peak: The peak at m/z 158 corresponds to the molecular weight of this compound (C₁₂H₁₄), confirming its elemental composition.[3] This is the most abundant ion in the spectrum, indicating a relatively stable molecular ion.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. The loss of a methyl group (CH₃) to give a peak at m/z 143 is a common fragmentation pathway. A significant peak at m/z 129 can be attributed to the loss of an ethyl radical or, more characteristically, to a retro-Diels-Alder reaction of the cyclohexene ring, leading to the expulsion of ethene. The prominent peak at m/z 91 is characteristic of the formation of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment for compounds containing a benzyl moiety.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.
-
¹³C NMR Parameters: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy Acquisition
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the molecule.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Phenyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-phenyl-1-cyclohexene, a molecule of interest in synthetic chemistry and as a structural motif in various pharmacologically active compounds. We will delve into the theoretical underpinnings of chemical shifts and spin-spin coupling observed in the spectrum, provide a detailed assignment of proton signals, and present a robust experimental protocol for acquiring high-fidelity NMR data. This document is intended to serve as a practical resource for researchers, enabling them to confidently interpret the ¹H NMR spectrum of this compound and apply these principles to related molecular systems.
Introduction: The Structural Significance of this compound
This compound is a hydrocarbon featuring a cyclohexene ring bonded to a phenyl group. This structural arrangement brings together both aliphatic and aromatic protons, creating a rich and informative ¹H NMR spectrum. The molecule's conformation and the electronic effects of the phenyl group and the double bond significantly influence the magnetic environment of each proton, leading to a dispersion of signals across the spectrum. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis, assessing its purity, and as a foundational step for the characterization of its derivatives in various applications, including drug discovery and materials science.
Deciphering the ¹H NMR Spectrum: A Step-by-Step Analysis
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals several distinct groups of signals.[1][2] The analysis of these signals involves considering three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern).
A logical workflow for analyzing the spectrum is essential for accurate assignments.
Caption: A systematic workflow for the interpretation of the ¹H NMR spectrum.
The Aromatic Region (δ 7.1-7.4 ppm)
The five protons of the phenyl group are deshielded due to the ring current effect of the aromatic system and resonate in the downfield region of the spectrum. These protons are not chemically equivalent and typically appear as a complex multiplet.[1]
-
H-ortho (2H): These protons are closest to the cyclohexene ring and experience the most significant electronic effects.
-
H-meta (2H): These protons are further from the substituent and are influenced to a lesser extent.
-
H-para (1H): This proton is at the position furthest from the cyclohexene ring.
In many standard NMR instruments, the signals for these protons may overlap, presenting as a broad multiplet. Higher field instruments can often resolve these into more distinct patterns. The total integration of this region corresponds to five protons.
The Vinylic Region (δ ~6.1 ppm)
The single vinylic proton on the cyclohexene ring (at C2) is significantly deshielded by the double bond and the adjacent aromatic ring. It appears as a multiplet due to coupling with the neighboring allylic protons on C3.[1] Its chemical shift is a key diagnostic feature for the presence of the this compound structure.
The Allylic Region (δ ~2.2-2.4 ppm)
The four protons on the two allylic carbons (C3 and C6) are deshielded relative to typical aliphatic protons due to their proximity to the double bond. These protons often appear as two distinct multiplets, each integrating to two protons. The complexity of these signals arises from both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.
The Aliphatic Region (δ ~1.6-1.8 ppm)
The four protons on the remaining two saturated carbons of the cyclohexene ring (C4 and C5) are the most shielded. They resonate in the upfield region of the spectrum and typically appear as a complex multiplet. Their signals often overlap, making precise assignment challenging without advanced 2D NMR techniques.
Data Presentation: Summary of ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons in this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho, meta, para) | 7.17-7.35 | Multiplet | 5H |
| Vinylic (C2-H) | ~6.10 | Multiplet | 1H |
| Allylic (C6-H₂) | ~2.38 | Multiplet | 2H |
| Allylic (C3-H₂) | ~2.18 | Multiplet | 2H |
| Aliphatic (C4-H₂, C5-H₂) | 1.64-1.75 | Multiplet | 4H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.[1]
To visually aid in the assignment, the molecular structure with labeled protons is presented below.
Caption: Molecular structure of this compound with proton environments labeled.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating protocol is essential for obtaining reliable and reproducible NMR data.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate the spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.[2] It offers good solubility and its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free from any paramagnetic impurities which can cause significant line broadening.
-
Homogenization: After adding the solution to the NMR tube, cap it and gently invert it several times to ensure the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guide for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is typically adequate for good resolution.[5]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans will provide a good signal-to-noise ratio.[6]
-
Receiver Gain (RG): Adjust the receiver gain to avoid signal clipping.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.
-
Integration: Integrate all the signals and normalize them to a known number of protons (e.g., the 5 aromatic protons) to determine the relative number of protons for each signal.
Conclusion and Future Perspectives
This guide has provided a detailed framework for the analysis of the ¹H NMR spectrum of this compound. By understanding the principles of chemical shift and coupling, and by following a systematic experimental protocol, researchers can confidently identify and characterize this important molecule. For more complex derivatives or for unambiguous assignment of all protons, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These 2D NMR experiments can reveal proton-proton and proton-carbon correlations, providing a complete and robust structural elucidation.
References
-
National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexene. PubChem Compound Database. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Sources
- 1. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
Technical Guide: Mass Spectrometry Characterization of 1-Phenyl-1-cyclohexene
Executive Summary
1-Phenyl-1-cyclohexene (
This guide provides a definitive mass spectrometric profile of this compound. Unlike standard spectral libraries that merely list peaks, this document details the mechanistic causality of its fragmentation—specifically the dominant Retro-Diels-Alder (RDA) pathway—and provides a self-validating experimental protocol for its trace quantification.
Part 1: Physiochemical Context & Significance
Chemical Identity[7][8]
-
Molecular Formula:
[1][5][6] -
Monoisotopic Mass: 158.1096 Da
-
Structural Feature: A cyclohexene ring substituted at the C1 position with a phenyl group.[5][6] The double bond is endocyclic and conjugated with the aromatic ring, conferring significant stability to the molecular ion (
).
The "Dehydration Marker" in Drug Development
In pharmaceutical synthesis, this compound often appears as a Process Related Impurity (PRI) . It is the thermodynamic product formed via acid-catalyzed dehydration of 1-phenylcyclohexanol .
-
Significance: Its presence indicates thermal stress or acidic contamination during the workup of Grignard reaction products.
-
Differentiation: It must be chromatographically resolved from its regioisomers (e.g., 3-phenyl-1-cyclohexene) and the saturated analog (phenylcyclohexane), which exhibit distinct toxicological profiles.
Part 2: Mass Spectrometric Behavior (The Core)
The Electron Ionization (EI) mass spectrum of this compound is dominated by high-energy fragmentation driven by the release of ring strain and conjugation stability.
The Diagnostic Fragmentation Pathway: Retro-Diels-Alder (RDA)
The hallmark of cyclohexene derivatives in MS is the Retro-Diels-Alder reaction. For this compound, this mechanism is highly specific due to the phenyl group's location.
-
Molecular Ion (
, m/z 158): The molecule ionizes readily. The conjugation between the alkene and the phenyl ring stabilizes this radical cation, resulting in a prominent molecular ion peak (typically 40-70% relative abundance). -
The RDA Cleavage (m/z 130): The cyclohexene ring undergoes a concerted cleavage, ejecting a neutral ethylene molecule (
, 28 Da).-
Mechanism:[7][8][9] The charge is retained on the diene fragment due to the stabilizing phenyl group.
-
Product: The 2-phenyl-1,3-butadiene radical cation (m/z 130).
-
Observation: This is frequently the Base Peak (100%) or second most intense peak, diagnostic for the 1-phenyl substitution pattern. Isomers like 4-phenyl-1-cyclohexene favor the formation of styrene ions (m/z 104) instead.
-
-
Secondary Fragmentation (m/z 115 & 91):
-
m/z 115: Loss of a methyl radical (
) from the m/z 130 fragment (rearrangement required). -
m/z 91 (Tropylium): While present, this peak is often less intense than in alkylbenzenes because the RDA pathway is kinetically faster than the benzyl cleavage.
-
Visualization of Fragmentation Mechanics
The following diagram illustrates the primary decay pathway, distinguishing the diagnostic RDA route from generic alkylbenzene fragmentation.
Caption: Primary EI-MS fragmentation pathway of this compound showing the dominant Retro-Diels-Alder mechanism yielding the m/z 130 diagnostic ion.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for GC-MS (EI) . It prioritizes the separation of the target from the 1-phenylcyclohexanol precursor, which can dehydrate inside the hot injector port, leading to false positives.
Instrument Configuration
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Non-polar stationary phase provides boiling-point based separation, ideal for hydrocarbons. |
| Dimensions | 30 m | Standard dimensions balance resolution and analysis time. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Ensures consistent retention times for library matching. |
| Inlet Temp | 200°C (Critical) | Lower than standard (250°C) to minimize on-column dehydration of any residual alcohol precursor. |
| Ion Source | 230°C | Standard EI source temperature to prevent condensation without inducing thermal degradation. |
| Electron Energy | 70 eV | Standard energy for library spectra comparison (NIST/Wiley). |
Analytical Workflow
-
Sample Preparation: Dissolve sample in Dichloromethane (DCM) or Hexane to a concentration of 10-50 µg/mL. Avoid protic solvents (methanol) which can affect ionization or react with impurities.
-
Injection: Splitless mode (0.5 min purge) for trace impurity analysis; Split 1:50 for purity assay.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 160°C (Elution of target typically ~140-150°C equivalent).
-
Ramp 30°C/min to 300°C (Bake out).
-
-
Validation Step (The "Self-Check"):
-
Precursor Check: Inject a pure standard of 1-phenylcyclohexanol .
-
Pass Criteria: If the alcohol standard shows a peak for this compound (>1%), your inlet temperature is too high. Lower inlet temp to 180°C and replace liner.
-
Data Interpretation Table
Use this table to confirm identity against library data.
| m/z (Mass-to-Charge) | Relative Abundance (%) | Ion Identity | Structural Significance |
| 158 | 40 - 70 | Molecular Ion (Stable due to conjugation) | |
| 130 | 100 (Base) | Diagnostic: RDA fragment (Loss of Ethylene) | |
| 129 | 30 - 50 | H-abstraction from the m/z 130 diene | |
| 115 | 20 - 40 | Indenyl-like cation (Rearrangement) | |
| 104 | 10 - 20 | Styrene ion (Minor pathway) | |
| 91 | 15 - 30 | Tropylium (Generic aromatic marker) |
Part 4: Troubleshooting & Differentiation
Distinguishing Isomers
The position of the double bond drastically alters the fragmentation.
-
This compound: Base peak m/z 130 . (RDA retains charge on phenyl-diene).
-
3-Phenyl-1-cyclohexene: Base peak often m/z 104 (Styrene) or m/z 78 (Benzene). The RDA mechanism breaks the ring differently relative to the phenyl group.
-
1-Phenylcyclohexane (Saturated): Base peak m/z 91 or m/z 81 . No m/z 130 or 158 peaks.
Common Artifacts
-
Peak Tailing: this compound is non-polar and should elute symmetrically. Tailing indicates active sites in the liner; replace with a deactivated glass wool liner.
-
Ghost Peaks: If m/z 158 appears in a blank run, check for septum bleed or carryover from high-concentration injections of the alcohol precursor.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of alkenes and cycloalkenes. Retrieved from [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Context on Retro-Diels-Alder mechanisms in cyclic olefins).
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory context for impurity profiling). Retrieved from [Link]
Sources
- 1. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 2. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 3. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 4. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Functionalization of the 1-Phenyl-1-cyclohexene Double Bond
Executive Summary
1-Phenyl-1-cyclohexene represents a critical structural motif in medicinal chemistry, serving as a cyclic analogue of styrene. Its reactivity is defined by a unique interplay between benzylic electronic stabilization and conformational steric strain . Unlike simple alkenes, the double bond in this system acts as a gateway to complex stereocenters found in analgesics (e.g., Tramadol analogues) and psychotropic agents.
This guide provides a deep-dive analysis of the C=C double bond reactivity, moving beyond basic textbook definitions to explore the kinetic and thermodynamic drivers necessary for precision organic synthesis.
Structural & Electronic Determinants
To manipulate the double bond effectively, one must first understand the ground-state constraints of the molecule.
The Conjugation-Steric Paradox
While this compound is a conjugated system, it is not planar.
-
Electronic Drive: The
-system of the phenyl ring seeks coplanarity with the C1=C2 alkene bond to maximize orbital overlap (resonance energy). -
Steric Penalty: Perfect coplanarity introduces severe steric clash between the ortho-hydrogens of the phenyl ring and the allylic hydrogens (C6) of the cyclohexene ring.
Impact on Reactivity: The molecule adopts a twisted conformation (approx. 20-40° dihedral angle). This twist reduces the HOMO energy slightly compared to a planar styrene but leaves the C1 position highly electron-rich and susceptible to electrophilic attack, while simultaneously acting as a steric gatekeeper.
Reactivity Hotspots
-
C1 (Benzylic): The site of maximum positive charge density in cationic intermediates. It is sterically crowded.
-
C2 (Terminal-like): Less hindered, electronically distinct. It is the kinetic entry point for electrophiles seeking to generate the stable C1-carbocation.
Electrophilic Addition Profiles
The reactivity of this compound is dominated by the stability of the tertiary benzylic carbocation intermediate.
Acid-Catalyzed Hydration (Markovnikov Control)
When subjected to aqueous acid (
-
Protonation: The
-bond attacks . The proton adds exclusively to C2 . -
Intermediate: A tertiary benzylic carbocation forms at C1 . This intermediate is hyper-stabilized by resonance delocalization into the phenyl ring.
-
Nucleophilic Attack: Water attacks the hindered C1 position.
-
Result: 1-Phenylcyclohexanol.
Hydroboration-Oxidation (Stereochemical Inversion)
This transformation is critical for accessing the anti-Markovnikov alcohol with high stereocontrol.
-
Regioselectivity: Boron adds to C2 (less hindered), while Hydrogen adds to C1 . This is driven by both sterics (Phenyl blocks C1) and electronics (Transition state places partial positive charge on the benzylic C1).
-
Stereochemistry: The addition is syn.
-
Oxidation: Retention of configuration.
-
Net Outcome: trans-2-Phenylcyclohexanol.
Data Summary: Reaction Outcomes
| Reagent | Mechanism Type | Regioselectivity | Stereochemistry | Major Product |
| Electrophilic Addn ( | Markovnikov | Racemic (Scrambled) | 1-Phenylcyclohexanol | |
| Concerted Syn-Addn | Anti-Markovnikov | Syn addn | trans-2-Phenylcyclohexanol | |
| Concerted Epoxidation | N/A | Syn (Epoxide on face) | 1-Phenyl-7-oxabicyclo[4.1.0]heptane | |
| Electrophilic Addn | Markovnikov | Anti addition | trans-1,2-Dibromo-1-phenylcyclohexane |
Visualizing the Reaction Landscape
The following diagram maps the divergence of chemical pathways based on reagent choice, highlighting the mechanistic nodes.
Figure 1: Divergent reaction pathways driven by mechanistic intermediates (Carbocation vs. Concerted).
Experimental Protocol: Stereoselective Hydroboration
This protocol is designed to isolate trans-2-phenylcyclohexanol. This specific isomer is a common scaffold in CNS-active drug discovery.
Rationale
We utilize Borane-THF (
Materials
-
Substrate: this compound (1.0 eq, 158 mg, 1.0 mmol)
-
Reagent:
(1.0 M solution in THF, 1.2 eq) -
Oxidant: 30%
(aq) and 3.0 M NaOH -
Solvent: Anhydrous THF
Step-by-Step Workflow
-
Setup (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Nitrogen (
) or Argon. -
Add this compound (1.0 mmol) and dissolve in 5 mL anhydrous THF.
-
Cool the system to 0°C (Ice/Water bath). Why? To control the exothermic addition and maximize regioselectivity.
-
-
Hydroboration:
-
Add
(1.2 mL, 1.2 mmol) dropwise via syringe over 5 minutes. -
Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
Self-Validation Check: The solution should remain clear. Turbidity suggests moisture ingress.
-
-
Oxidation (The Critical Step):
-
Cool the reaction mixture back to 0°C .
-
Add 3M NaOH (1.0 mL) dropwise. Caution: Exothermic.
-
Add 30%
(1.0 mL) dropwise. -
Observation: Gas evolution (
) may occur if excess borane remains. -
Heat to 50°C for 1 hour to ensure complete oxidation of the C-B bond to C-O.
-
-
Workup:
-
Cool to RT. Dilute with Diethyl Ether (20 mL).
-
Wash with Brine (2 x 10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography (SiO2, Hexanes:EtOAc 8:2).
-
Mechanistic Deep-Dive: Why Trans?
Understanding the stereochemical outcome is vital for troubleshooting.
Figure 2: Stereochemical logic flow for the formation of trans-2-phenylcyclohexanol.
-
The Syn-Addition: The H-B bond adds across the double bond on the same face.
-
Regiochemistry: The Boron goes to C2 (less hindered). The Hydrogen goes to C1 (more hindered).
-
Spatial Arrangement: Since H(C1) and B(C2) are on the same face (let's say "up"), the Phenyl group at C1 must be pushed "down".
-
Oxidation: The OH group replaces the Boron atom with exact retention of configuration (it stays "up").
-
Final Geometry: OH is "up" (C2). Phenyl is "down" (C1). This is the trans relationship.
References
-
Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society.
-
Garbisch, E. W. (1962). The Conformation of 1-Phenylcyclohexene. Journal of Organic Chemistry.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Berti, G. (1973). Stereochemical Aspects of the Synthesis of 1,2-Epoxides. Topics in Stereochemistry.
Technical Guide: Electrophilic Addition Reactions of 1-Phenyl-1-cyclohexene
Executive Summary
1-Phenyl-1-cyclohexene represents a critical scaffold in medicinal chemistry, serving as a model for styrenyl systems embedded within cyclic frameworks. Its reactivity profile is defined by the competition between the electronic stabilization of the phenyl ring (conjugation) and the steric constraints of the cyclohexane ring. This guide provides an in-depth analysis of its electrophilic addition reactions, specifically focusing on regiochemical and stereochemical outcomes that are pivotal for designing reproducible synthetic pathways.
Part 1: Electronic Structure & Reactivity Profile
The reactivity of this compound is governed by two primary factors:
-
Benzylic Stabilization: The C1 carbon is conjugated with the aromatic ring. Upon protonation or electrophilic attack, the resulting positive charge at C1 is stabilized by resonance with the phenyl ring, making it a "super-secondary" or tertiary benzylic center. This dictates strong Markovnikov regioselectivity .
-
Conformational Locking: Unlike acyclic styrene, the cyclohexene ring imposes conformational rigidity. The phenyl group typically adopts a twisted conformation relative to the C=C plane to minimize steric clash with allylic hydrogens (C6), yet maintains sufficient overlap for electronic stabilization.
Part 2: Proton-Initiated Additions (Acid-Catalyzed Hydration)
Mechanism and Causality
The acid-catalyzed hydration of this compound is the textbook example of thermodynamic control driven by carbocation stability.
-
Protonation: The
-electrons attack the hydronium ion ( ). The proton adds to C2 (the less substituted carbon) to generate the stable tertiary benzylic carbocation at C1. -
Nucleophilic Attack: Water attacks the planar carbocation. While the carbocation is
hybridized and planar, steric hindrance from the phenyl group and the ring conformation often leads to a preference for axial attack, though mixtures are common. -
Deprotonation: Rapid proton transfer yields the tertiary alcohol.
Key Outcome: The reaction is strictly Markovnikov , yielding 1-phenylcyclohexanol .
Experimental Protocol: Acid-Catalyzed Hydration
Standard Operating Procedure for bench-scale synthesis.
Reagents:
-
This compound (1.0 equiv)
-
Sulfuric Acid (
), 50% aq. solution -
Tetrahydrofuran (THF) (Solubilizing agent)
Workflow:
-
Dissolve this compound (10 mmol) in THF (20 mL) at 0°C.
-
Dropwise add 50%
(10 mL) while maintaining temperature < 5°C to prevent polymerization. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the UV-active alkene spot (
) and appearance of the alcohol ( ). -
Workup: Dilute with diethyl ether, wash with saturated
(until neutral pH), then brine. Dry over . -
Purification: Silica gel chromatography or recrystallization from hexanes.
Mechanistic Visualization[1][2][3]
Figure 1: Stepwise mechanism of acid-catalyzed hydration showing the critical tertiary carbocation intermediate.[1]
Part 3: Stereoselective Functionalization (Hydroboration-Oxidation)[4]
Mechanism and Causality
To access the Anti-Markovnikov product with specific stereochemistry, hydroboration is required.[2]
-
Steric Control: The Boron atom (electrophile) adds to the less sterically hindered carbon (C2).
-
Syn-Addition: The B-H bond adds across the C=C double bond simultaneously on the same face.[2][3][4]
-
Stereochemical Outcome: The Hydrogen adds to C1 (same side as Boron at C2). Since the Phenyl group is at C1, the added Hydrogen ends up cis to the Boron. Upon oxidation (retention of configuration), the Hydroxyl group replaces Boron.
-
Result: The H (at C1) and OH (at C2) are cis. Therefore, the Phenyl group (at C1) and the OH group (at C2) are trans.
-
Experimental Protocol: Hydroboration-Oxidation
Protocol for high stereochemical fidelity.
Reagents:
-
This compound (1.0 equiv)
-
Borane-THF complex (
), 1.0 M solution -
Hydrogen Peroxide (
), 30% aq. -
Sodium Hydroxide (
), 3.0 M aq.
Workflow:
-
Inert Atmosphere: Flame-dry glassware and purge with Argon.
-
Dissolve substrate in anhydrous THF at 0°C.
-
Hydroboration: Add
dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour. -
Oxidation: Cool back to 0°C. Add
solution first, followed very slowly by (Exothermic!). -
Reflux: Heat to 50°C for 1 hour to ensure complete migration of the alkyl group from Boron to Oxygen.
-
Extraction: Extract with Ethyl Acetate.
-
Product: Isolate trans-2-phenylcyclohexanol .
Workflow Visualization
Figure 2: Workflow for Hydroboration-Oxidation illustrating the stereochemical pathway.
Part 4: Halogenation & Epoxidation Data
Comparing these reactions highlights the stereochemical versatility of the substrate.[5]
Comparative Data Table
| Reaction Type | Reagent | Regioselectivity | Stereoselectivity | Major Product |
| Hydration | Markovnikov | Mixed/Racemic | 1-Phenylcyclohexanol | |
| Hydroboration | 1.[2] | Anti-Markovnikov | Syn-Addition (H/OH cis) | trans-2-Phenylcyclohexanol |
| Bromination | N/A (Vicinal) | Anti-Addition | trans-1,2-Dibromo-1-phenylcyclohexane | |
| Epoxidation | mCPBA | N/A | Syn-Addition | 1-Phenylcyclohexene oxide |
Technical Insight: Bromination vs. Epoxidation
-
Bromination: Proceeds via a Bromonium Ion .[6][7] The bulky phenyl group and the ring structure ensure the second bromide attacks from the opposite face (anti-attack), resulting exclusively in the trans-dibromide.
-
Epoxidation: A concerted mechanism where the peroxyacid oxygen adds to one face of the alkene. Due to the concerted nature, the stereochemistry of the alkene is preserved (Syn-addition).
References
-
Mechanism of Acid-Catalyzed Hydration: Title: Acid-Catalyzed Hydration of Alkenes with Practice Problems. Source: Chemistry Steps.[8][9][10] URL:[Link]
-
Hydroboration Stereochemistry: Title: Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry.[11][12] Source: Master Organic Chemistry. URL:[Link]
-
Epoxidation with mCPBA: Title: Epoxidation of Alkenes with mCPBA - Mechanism and Stereoselectivity. Source: Master Organic Chemistry. URL:[Link]
-
Bromination Stereochemistry: Title: Stereochemistry of Halogen Addition to Alkenes.[6][7][8] Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. brainly.com [brainly.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 7. youtube.com [youtube.com]
- 8. What stereochemistry results from the addition of one equiv of bromine to.. [askfilo.com]
- 9. Acid-Catalyzed Hydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
health and safety information for 1-Phenyl-1-cyclohexene
CAS: 771-98-2 | Formula: C₁₂H₁₄ | Mol. Weight: 158.24 g/mol [1][2]
Executive Summary & Chemical Profile
1-Phenyl-1-cyclohexene (PC) is a cyclic alkene often encountered as a pharmaceutical intermediate and a specific pyrolysis product/impurity in the synthesis of arylcyclohexylamines (e.g., Phencyclidine). For drug development professionals, PC represents both a functional building block for legitimate analgesic analogs and a critical forensic marker for synthesis purity.
Its lipophilic nature and metabolic activation pathways present specific hepatic challenges that must be accounted for in preclinical safety assessments.
Physicochemical Dynamics
| Property | Value | Operational Implication |
| Physical State | Colorless/Pale Liquid | Viscosity changes significantly with purity; often solidifies if impure/cold. |
| Boiling Point | 251–253 °C | High thermal stability; requires high-vacuum distillation for purification. |
| Melting Point | -11 °C | Remains liquid at standard lab temperatures; freeze-thaw cycles not required. |
| Density | 0.994 g/mL | Phase separates easily from aqueous layers (top organic layer). |
| Solubility | Insoluble (Water) | Requires organic solvents (Chloroform, Ether, DMSO) for extraction. |
| Flash Point | ~103 °C (218 °F) | Combustible but not highly flammable; standard Class IIIB precautions apply. |
Toxicological Mechanisms & Hazard Analysis
Core Hazard Directive: While PC is classified primarily as an irritant (Skin/Eye/Respiratory), its metabolic fate suggests systemic hepatic stress.
Metabolic Activation Pathways
Research indicates that PC undergoes extensive hepatic metabolism. Unlike simple hydrocarbons, the conjugated phenyl-cyclohexenyl system is subject to allylic hydroxylation .
-
Primary Route: Cytochrome P450-mediated hydroxylation at the C-3 and C-6 positions of the cyclohexene ring.
-
Secondary Route: Oxidation of the resulting allylic alcohols to ketones (e.g., 1-phenyl-1-cyclohexen-3-one).
-
Bio-Impact: Studies in murine models have shown that PC administration increases liver-to-body weight ratios and elevates serum transaminases (SGOT/SGPT), indicating hepatocellular stress. This effect is generally reversible upon withdrawal.
GHS Hazard Classification[3]
-
H315: Causes skin irritation.[2]
Visualization: Metabolic Fate of this compound
The following diagram illustrates the biotransformation pathways identified in hepatic microsomes.
Figure 1: Hepatic biotransformation showing the conversion of PC to allylic alcohols and ketones.
Synthesis & Impurity Profiling
For researchers working with arylcyclohexylamines, PC is the classic elimination product of 1-phenylcyclohexanol . Understanding this relationship is vital for yield optimization and purity analysis.
The Dehydration Pathway
PC is formed when 1-phenylcyclohexanol is subjected to acid catalysis or thermal stress.
-
Relevance: In the synthesis of analgesics (like Tramadol analogs) or dissociatives, the presence of PC indicates "over-cooking" (excessive heat) or insufficient neutralization of the reaction matrix.
-
Control: To prevent PC formation during alcohol synthesis, maintain strict temperature controls (<60°C) and avoid prolonged exposure to acidic media.
Operational Safety Protocol: Handling & Purification
Objective: Safe isolation of PC from a reaction mixture (e.g., Grignard workup).
-
Quenching: Slowly add the reaction mixture to ice-cold saturated NH₄Cl. Risk: Exothermic reaction.
-
Extraction: Use Diethyl Ether or Dichloromethane. PC partitions into the organic phase.
-
Acid Wash: Wash organic layer with dilute HCl to remove amine impurities (if synthesizing amine analogs). PC remains in the organic layer.
-
Drying: Use anhydrous MgSO₄.
-
Distillation: High-vacuum distillation is required.
-
Safety Note: Do not distill to dryness to avoid peroxide concentration (though PC is less prone to this than ethers, the cyclohexene ring can form peroxides upon long storage).
-
Visualization: Synthesis & Safety Control Points
Figure 2: Synthesis workflow highlighting the dehydration step and critical safety checkpoints.
Operational Safety & Engineering Controls
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum) is recommended. Avoid Latex, as aromatic hydrocarbons can degrade latex integrity. For prolonged immersion, use Viton .
-
Respiratory: If heating or creating aerosols, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.
-
Eyes: Chemical splash goggles. Standard safety glasses are insufficient if distillation or vigorous stirring is involved.
Storage & Stability[7][10]
-
Oxidation: The cyclohexene ring is susceptible to auto-oxidation. Store under an inert atmosphere (Argon/Nitrogen) to prevent the formation of allylic hydroperoxides.
-
Incompatibility: Segregate from strong oxidizing agents (e.g., Nitric acid, Perchlorates).
Spill Response
-
Evacuate: Remove ignition sources (Flash point ~103°C, but vapors can travel).
-
Absorb: Use inert materials (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13043, 1-Phenylcyclohexene. Retrieved from [Link]
-
Chakrabarti, S., Song, Y. Y., & Law, F. C. (1983). Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats. Toxicology and Applied Pharmacology, 69(2), 179–184.[8] Retrieved from [Link]
-
Martin, B. R., et al. (1981). Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine.[9] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-phenylcyclohexene - GHS Classification. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Validation of 1-Phenyl-1-cyclohexene (95%): A Technical Guide
Executive Summary
1-Phenyl-1-cyclohexene (CAS 771-98-2) is a critical intermediate in organic synthesis, widely utilized as a substrate for allylic oxidation, radical rearrangement studies, and as a core scaffold in medicinal chemistry (e.g., tubulin binding analogs).[1][2][3][4][5] While commercially available, the standard technical grade is 95% purity . This 5% impurity profile—often comprising isomeric byproducts, unreacted starting materials, or oxidation products—can significantly alter reaction kinetics and yield in sensitive catalytic cycles.
This guide provides a technical roadmap for sourcing, validating, and handling this compound to ensure reproducibility in drug development and advanced organic synthesis.
Chemical Profile & Critical Specifications[3][6][7]
The 95% specification is not arbitrary; it reflects the thermodynamic limits of the standard dehydration synthesis route. Researchers must distinguish between "Technical Grade" (95%) and "Analytical Grade" (>99%), the latter of which typically requires custom purification.
| Feature | Specification | Technical Note |
| CAS Number | 771-98-2 | Unique identifier. |
| IUPAC Name | 1-Phenylcyclohex-1-ene | Often mislabeled as "Phenylcyclohexene" (ambiguous isomer). |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless to pale yellow liquid | Red/Brown indicates significant oxidation or polymerization. |
| Boiling Point | 251–253 °C | High boiling point makes distillation difficult without vacuum. |
| Density | 0.994 g/mL | Denser than many organic solvents; sits below Et2O/Hexane layers. |
| Solubility | Chloroform, DCM, Ethyl Acetate | Immiscible with water. |
| Stability | Air-sensitive (slow oxidation) | Must be stored under Argon/Nitrogen . |
Why 95% Purity?
The remaining 5% typically consists of:
-
1-Phenylcyclohexane: Over-reduced byproduct (if hydrogenation was involved) or disproportionation product.
-
Biphenyl: Coupling side-product from the Grignard reagent preparation.
-
Isomers (3- or 4-phenylcyclohexene): Resulting from double bond migration under acidic conditions.
-
1-Phenylcyclohexanol: Unreacted precursor (incomplete dehydration).
Synthesis & Impurity Profiling (The "Expertise" Pillar)
Understanding the synthesis route allows the researcher to predict specific impurities that may interfere with downstream applications. The standard industrial route involves the Grignard addition of phenylmagnesium bromide to cyclohexanone, followed by acid-catalyzed dehydration.
Mechanistic Pathway & Impurity Origins
Figure 1: Synthesis pathway showing the origin of common impurities found in 95% commercial grades.
Critical Insight: The presence of 1-phenylcyclohexanol (intermediate) is detrimental if the this compound is intended for use in water-sensitive catalytic systems, as the alcohol proton can quench catalysts.
Commercial Supply Landscape
The following suppliers are verified sources for the 95% technical grade. Prices and availability fluctuate; direct links are provided for real-time verification.
| Supplier | Grade | Pack Sizes | Catalog Ref | Region |
| Sigma-Aldrich (Merck) | 95% | 5g, 25g | Global | |
| Thermo Scientific | 95% | 5g, 25g, 100g | Global | |
| TCI Chemicals | >95.0% (GC) | 5mL, 25mL | Asia/US/EU | |
| Fisher Scientific | 95% | Various | US/EU | |
| CymitQuimica | 95-97% | 5g - 500g | Europe |
Sourcing Recommendation: For high-precision kinetic studies, purchase the smallest pack size needed to minimize storage time, or plan to distill larger batches upon receipt.
Quality Assurance & Verification Protocols
A "Certificate of Analysis" (CoA) is insufficient for sensitive applications. You must validate the reagent upon opening.
Protocol 1: 1H-NMR Validation (The "Gold Standard")
NMR is the only method that definitively distinguishes this compound from its isomers (3- or 4-phenylcyclohexene).
-
Solvent: CDCl3
-
Key Diagnostic Signal:
-
This compound: A single vinylic proton signal at δ 6.09 - 6.11 ppm (triplet-like multiplet).
-
Isomers (e.g., 3-phenyl-1-cyclohexene): Two vinylic protons (typically δ 5.6–5.9 ppm) with distinct coupling constants (J ~10 Hz).
-
1-Phenylcyclohexane: No signals > 2.0 ppm (except aromatics).
-
Acceptance Criteria:
-
Integrate the aromatic region (δ 7.1–7.4 ppm) = 5H.
-
Integrate the vinylic signal (δ 6.1 ppm) = 1H.
-
Pass: Ratio is 5:1.
-
Fail: Presence of signals at δ 3-4 ppm (indicates alcohol impurity) or δ 5.5-5.9 ppm (indicates isomerization).
Protocol 2: GC-MS Impurity Check
-
Column: HP-5 or DB-5 equivalent (non-polar).
-
Method: 50°C (2 min) -> 20°C/min -> 280°C.
-
Retention Order:
-
Cyclohexanone (Early)
-
Biphenyl[3]
-
This compound (Target)
-
1-Phenylcyclohexanol (Late, broad tailing peak)
-
Handling, Stability & Safety
Storage Workflow
This compound is prone to autoxidation, forming hydroperoxides at the allylic position.
-
Upon Receipt: Inspect color. If dark yellow/orange, distill under reduced pressure before use.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerator).
-
Incompatibility: Avoid contact with strong oxidizing agents.
Safety Profile
-
Hazards: Combustible liquid (Flash point ~103°C). Skin and eye irritant.[6][7]
-
Toxicity: While not a controlled substance, it is structurally related to metabolites of phencyclidine (PCP). Handle with standard PPE (gloves, goggles, fume hood).
Application Context
Validated Research Applications
-
Oxidation Substrate: Used as a model for exploring P450-mimetic oxidation systems. The allylic C3 and C6 positions are reactive sites.
-
Medicinal Chemistry:
-
Tubulin Binding: Phenylcyclohexene derivatives have been identified as mimics of colchicine, binding to tubulin and inhibiting cell division (Young et al., 2001).[1]
-
Retinoid Antagonists: Used as a scaffold for synthesizing retinoid receptor modulators.
-
QA Decision Tree
Figure 2: Decision tree for validating incoming chemical stock before experimental use.
References
-
Sigma-Aldrich. Product Specification: this compound (P22303).[1] Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet (SDS): this compound. Retrieved from .
-
Young, D. H., et al. (2001). Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds. Bioorganic & Medicinal Chemistry Letters, 11(11), 1393-1396.[1]
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.
-
ChemicalBook. this compound NMR Spectrum Data.
Sources
- 1. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cyclohexene, 1-phenyl- [webbook.nist.gov]
- 3. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. agilent.com [agilent.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Methodological & Application
Application Note: Scalable Synthesis of 1-Phenyl-1-cyclohexene via Wittig Olefination
Abstract & Core Directive
This application note details the synthesis of 1-Phenyl-1-cyclohexene (CAS: 771-98-2) using the Wittig reaction. While the Grignard reaction (phenylmagnesium bromide + cyclohexanone followed by dehydration) is a common route, it often suffers from harsh dehydration conditions and regiochemical ambiguity in substituted analogs. The Wittig approach offers milder conditions and higher chemoselectivity.
Critical Technical Nuance: Researchers must recognize that the direct kinetic product of the Wittig reaction between cyclohexanone and benzyltriphenylphosphonium ylide is benzylidenecyclohexane (the exocyclic isomer). To obtain the target This compound (the thermodynamically stable endocyclic isomer), a subsequent acid-catalyzed isomerization step is required. This protocol integrates both the olefination and the isomerization into a streamlined workflow.
Scientific Principles & Mechanism[1][2]
The Wittig Olefination (Kinetic Control)
The reaction commences with the deprotonation of benzyltriphenylphosphonium chloride using a strong base (n-Butyllithium or Potassium tert-butoxide) to generate the phosphorus ylide. This nucleophile attacks the carbonyl carbon of cyclohexanone.
-
Mechanism: The formation of the oxaphosphetane intermediate is the rate-determining step. Spontaneous elimination of triphenylphosphine oxide (Ph
PO) drives the formation of the carbon-carbon double bond. -
Regioselectivity: The Wittig reaction is regioselective for the exocyclic double bond because the oxygen of the ketone is replaced directly by the ylide carbon.
Acid-Catalyzed Isomerization (Thermodynamic Control)
The exocyclic product, benzylidenecyclohexane, possesses significant torsional strain due to the disruption of the cyclohexane chair conformation.
-
Transformation: Treatment with a catalytic acid (e.g., p-Toluenesulfonic acid) allows protonation of the alkene, forming a carbocation intermediate.
-
Driving Force: The elimination of a proton to form the endocyclic double bond (this compound) releases ring strain and maintains conjugation with the phenyl ring. The endocyclic isomer is thermodynamically favored by approximately 2-3 kcal/mol over the exocyclic isomer.
Pathway Visualization
Figure 1: Reaction pathway from phosphonium salt to target endocyclic alkene.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Equiv.[1] | Role |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | 1.1 | Ylide Precursor |
| Cyclohexanone | 108-94-1 | 1.0 | Electrophile |
| n-Butyllithium (2.5M in hexanes) | 109-72-8 | 1.15 | Base |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 0.05 | Isomerization Catalyst |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Solvent | Reaction Medium |
| Toluene | 108-88-3 | Solvent | Isomerization Medium |
Step-by-Step Methodology
Phase A: Ylide Formation and Olefination
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add Benzyltriphenylphosphonium chloride (19.5 g, 50 mmol) and anhydrous THF (200 mL) . Cool the suspension to 0°C in an ice bath.
-
Base Addition: Transfer n-BuLi (22 mL, 55 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.
-
Observation: The solution will turn a deep orange-red color, indicating ylide formation.
-
Critical Check: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Coupling: Add Cyclohexanone (4.9 g, 5.2 mL, 50 mmol) (dissolved in 20 mL THF) dropwise over 15 minutes.
-
Observation: The color will fade to a pale yellow/white suspension as the betaine/oxaphosphetane forms and decomposes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench: Quench with saturated NH
Cl solution (50 mL). -
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO
, and concentrate in vacuo.-
Intermediate: The residue contains Triphenylphosphine oxide (solid) and Benzylidenecyclohexane (oil).
-
Purification (Optional but recommended): Filter off the bulk Ph
PO precipitate by triturating with hexanes. Concentrate the hexane filtrate to obtain crude benzylidenecyclohexane.
-
Phase B: Isomerization to this compound
-
Setup: Transfer the crude alkene oil to a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Catalysis: Add Toluene (50 mL) and p-TsOH (0.4 g, 2.5 mmol) .
-
Reflux: Heat to reflux (110°C) for 2-4 hours.
-
Final Workup: Cool to room temperature. Wash with saturated NaHCO
(to remove acid) and brine. -
Isolation: Dry over MgSO
and concentrate. -
Purification: Distill under reduced pressure (approx. 110-115°C @ 10 mmHg) or perform flash chromatography (100% Hexanes) to yield the pure product.
Expected Results
-
Yield: 70-85% (over two steps).
-
Appearance: Colorless liquid.
-
1H NMR (CDCl3, 400 MHz):
7.20-7.40 (m, 5H, Ph), 6.10 (t, 1H, =CH), 2.38-2.42 (m, 2H), 2.15-2.20 (m, 2H), 1.60-1.80 (m, 4H).-
Differentiation: The exocyclic isomer (Benzylidenecyclohexane) would show a vinylic proton signal around
6.30 (s) but lacks the triplet splitting characteristic of the ring proton.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
References
-
Wittig, G., & Geissler, G. (1953). Course of the reaction of pentaphenylphosphorus with ketones. Liebigs Annalen, 580(1), 44-57.
- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. (Seminal review on mechanism and scope).
- Becker, K. B. (1980). The electrophilic addition to strained olefins. Tetrahedron, 36(12), 1717-1745. (Discussion on exo/endo alkene stability).
-
PubChem Compound Summary. (2023). 1-Phenylcyclohexene (CID 13043). National Center for Biotechnology Information. Link
- BenchChem Technical Support. (2025). General Protocols for Wittig Olefination.
Sources
The Synthetic Versatility of 1-Phenyl-1-cyclohexene: A Guide to Core Organic Transformations
Introduction: Unlocking the Potential of a Privileged Scaffold
1-Phenyl-1-cyclohexene is a valuable and versatile intermediate in organic synthesis. Its structure, featuring a tetrasubstituted alkene conjugated to a phenyl ring, offers a rich platform for a variety of chemical transformations. The electronic nature of the double bond, influenced by the adjacent aromatic system, dictates its reactivity towards electrophiles, oxidants, and reducing agents. This guide provides an in-depth exploration of key synthetic applications, moving beyond simple procedural lists to explain the underlying principles and causality that govern these reactions. The protocols described herein are designed for researchers, scientists, and professionals in drug development seeking to leverage this scaffold for the construction of complex molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the substrate's properties is fundamental to its application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄ | [NIST] |
| Molecular Weight | 158.24 g/mol | [NIST] |
| Appearance | Clear colorless to light yellow liquid | [ChemicalBook] |
| Boiling Point | 251-253 °C (lit.) | [ChemicalBook] |
| Melting Point | -11 °C (lit.) | [ChemicalBook] |
| Density | 0.994 g/mL at 25 °C (lit.) | [ChemicalBook] |
| Solubility | Insoluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate | [LookChem] |
| Refractive Index (n²⁰/D) | 1.57 (lit.) | [ChemicalBook] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are available through public databases such as the NIST WebBook and PubChem for structural verification. [NIST, PubChem]
Preparative Route: Synthesis of this compound
The most common laboratory synthesis of this compound proceeds via the dehydration of 1-phenylcyclohexanol. The alcohol precursor is readily prepared by the Grignard reaction between phenylmagnesium bromide and cyclohexanone.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Section 1: Stereoselective Oxidations of the Alkene Bond
The electron-rich double bond of this compound is susceptible to a range of oxidative transformations, providing access to valuable chiral building blocks like diols and epoxides.
Asymmetric Dihydroxylation: Crafting Chiral Diols
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.[1][2] For this compound, this reaction provides access to (1R,2R)- or (1S,2S)-1-phenylcyclohexane-1,2-diol, crucial intermediates in asymmetric synthesis. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric co-oxidant, such as potassium ferricyanide(III), regenerates the Os(VIII) species, allowing the use of osmium in catalytic quantities.[2]
The choice of ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and co-oxidant.
-
AD-mix-α (containing (DHQ)₂PHAL) typically delivers the diol from the 'alpha' face.
-
AD-mix-β (containing (DHQD)₂PHAL) delivers the diol from the 'beta' face.
For this compound, the reaction is highly effective, affording the diol product in high yield and exceptional enantiomeric excess (>99.5% ee).[3]
Sources
The Strategic Application of 1-Phenyl-1-cyclohexene in the Synthesis of Arylcyclohexylamine-Based Pharmaceuticals
Introduction: The Versatility of a Phenyl-Substituted Cycloalkene
1-Phenyl-1-cyclohexene is a cyclic hydrocarbon, characterized by a phenyl group attached to a cyclohexene ring.[1][2] While a seemingly simple unsaturated molecule, it serves as a pivotal precursor in the synthesis of a significant class of pharmacologically active compounds: the 1-arylcyclohexylamines. This class is of particular interest in medicinal chemistry due to its potent interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[3] The most notorious member of this family is phencyclidine (PCP), a dissociative anesthetic with profound psychoactive effects.[3][4] However, the 1-arylcyclohexylamine scaffold is also a template for the development of other neurologically active agents.[5]
This guide provides a detailed exploration of the primary application of this compound in pharmaceutical synthesis, focusing on the preparation of 1-phenylcyclohexylamine (PCA), a crucial intermediate for PCP and its analogs.[6][7] We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and present quantitative data to aid in the practical application of these methods by researchers and drug development professionals.
Core Application: A Gateway to 1-Arylcyclohexylamine NMDA Receptor Antagonists
The principal utility of this compound in pharmaceutical synthesis is its role as a readily available starting material for the production of 1-phenylcyclohexylamine (PCA). PCA is the immediate precursor to a range of N-substituted derivatives, including phencyclidine.[6] The synthetic strategy hinges on the functionalization of the double bond in this compound to introduce the desired amine functionality at the C1 position.
The most direct and well-documented method to achieve this transformation is the Ritter reaction .[3][6] This powerful reaction allows for the conversion of alkenes or alcohols into N-alkyl amides using a nitrile in the presence of a strong acid.[3][8] In the case of this compound, the reaction with a cyanide source, followed by hydrolysis, efficiently yields 1-phenylcyclohexylamine.[6]
Mechanistic Insight: The Ritter Reaction Pathway
The Ritter reaction with this compound proceeds through the formation of a stable tertiary carbocation. The stability of this intermediate is enhanced by the adjacent phenyl group, which can delocalize the positive charge through resonance. This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-formyl amide, which is then hydrolyzed under acidic or basic conditions to afford the primary amine, 1-phenylcyclohexylamine.[9][10]
Sources
- 1. US3145229A - Process for the production of nu-substituted-1-phenylcyclohexylamines - Google Patents [patents.google.com]
- 2. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.tue.nl [research.tue.nl]
- 6. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ritter Reaction [organic-chemistry.org]
Application Note: Protocols for the Oxidative Cleavage of 1-Phenyl-1-cyclohexene
Abstract
This technical guide provides detailed protocols for the oxidative cleavage of 1-phenyl-1-cyclohexene, a tetrasubstituted alkene, to produce 6-oxo-6-phenylhexanoic acid. This transformation is a key step in various synthetic pathways, enabling the conversion of a cyclic alkene into a linear bifunctional molecule. This note will explore two robust and widely applicable methods: Ozonolysis with an oxidative workup and cleavage using potassium permanganate. The causality behind experimental choices, safety considerations, and expected outcomes are discussed in detail to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction
The oxidative cleavage of carbon-carbon double bonds is a powerful transformation in organic synthesis, allowing for the deconstruction of complex molecules into smaller, often more functionalized fragments.[1][2] this compound serves as an excellent model substrate for a tetrasubstituted alkene, and its cleavage yields 6-oxo-6-phenylhexanoic acid, a valuable intermediate possessing both a ketone and a carboxylic acid moiety.[3][4] This application note details two distinct and effective protocols for this conversion, providing scientists with a comprehensive guide to reagent selection, reaction setup, and product isolation.
Method 1: Ozonolysis with Oxidative Workup
Ozonolysis is a highly effective and generally clean method for cleaving double bonds.[2][5] The reaction proceeds in two stages: the initial reaction with ozone to form an ozonide intermediate, followed by a workup step that determines the final products.[5][6] For the conversion of this compound to 6-oxo-6-phenylhexanoic acid, an oxidative workup is necessary to ensure the aldehyde intermediate is oxidized to a carboxylic acid.
Mechanistic Rationale
Ozone (O₃) undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[5][6] This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[5][6] Subsequent treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), cleaves the ozonide and oxidizes the resulting aldehyde to a carboxylic acid.[7]
Experimental Workflow: Ozonolysis
Caption: Workflow for Ozonolysis of this compound.
Detailed Protocol: Ozonolysis
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice and acetone
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a potassium iodide trap, and a temperature probe, dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous CH₂Cl₂ and MeOH.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.[8]
-
Purging: Stop the ozone flow and bubble nitrogen or oxygen gas through the solution for 10-15 minutes to remove all residual ozone.
-
Oxidative Workup: While maintaining the temperature at -78 °C, slowly add 30% aqueous hydrogen peroxide (3.0 eq).
-
Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Extraction: Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 6-oxo-6-phenylhexanoic acid.
Safety Precautions:
-
Ozone is a toxic and highly reactive gas; all operations should be performed in a well-ventilated fume hood.[9][10]
-
Ozonides are potentially explosive, especially in concentrated form.[5][6] Do not isolate the ozonide intermediate. The reaction should be worked up immediately after ozonolysis.[6]
-
Low reaction temperatures must be maintained during ozonolysis to prevent side reactions and decomposition of the ozonide.
-
A blue color in the reaction mixture indicates the presence of excess ozone which must be removed before warming the solution.[8]
Method 2: Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of cleaving C=C bonds.[1][11] The reaction conditions can be tuned to achieve the desired products. For the synthesis of 6-oxo-6-phenylhexanoic acid, hot, basic, or acidic conditions are employed.
Mechanistic Rationale
The reaction of KMnO₄ with an alkene initially forms a cyclic manganate ester.[1] Under harsh conditions (heat or acidic/basic), this intermediate undergoes further oxidation and cleavage of the C-C bond.[1][11] Any initially formed aldehydes are further oxidized to carboxylic acids by the strong oxidizing agent.[1]
Reaction Scheme: KMnO₄ Oxidation
Caption: Oxidative cleavage with Potassium Permanganate.
Detailed Protocol: Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sulfuric Acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone/water or tert-butanol/water), add a solution of potassium permanganate (approx. 4.0 eq) and sodium carbonate (if basic conditions are desired) in water.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching: After the reaction is complete (as indicated by TLC or the consumption of permanganate), cool the mixture to room temperature.
-
Workup: Add solid sodium bisulfite in portions until the brown MnO₂ precipitate is dissolved and the solution becomes colorless.
-
Acidification and Extraction: Acidify the solution with concentrated HCl to pH ~1-2. Extract the product with diethyl ether several times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude 6-oxo-6-phenylhexanoic acid by recrystallization or column chromatography.
Data Summary & Comparison
| Parameter | Ozonolysis | Potassium Permanganate (KMnO₄) |
| Primary Oxidant | Ozone (O₃) | Potassium Permanganate (KMnO₄) |
| Workup | Oxidative (H₂O₂) | Acidic workup |
| Temperature | -78 °C to RT | Reflux |
| Advantages | Generally cleaner, high yields, milder for some functional groups. | Inexpensive reagent, simple setup. |
| Disadvantages | Requires specialized equipment (ozone generator), potentially explosive intermediates. | Harsh conditions, can be less selective, produces MnO₂ waste. |
| Safety | Toxic gas, explosive ozonides. | Strong oxidant, exothermic reaction. |
Conclusion
Both ozonolysis with an oxidative workup and potassium permanganate oxidation are effective methods for the oxidative cleavage of this compound to 6-oxo-6-phenylhexanoic acid. The choice of method will depend on the available equipment, scale of the reaction, and the presence of other functional groups in more complex substrates. Ozonolysis is often preferred for its cleaner reaction profile and higher yields, despite the specialized equipment and safety precautions required.[2][5] KMnO₄ provides a more classical and cost-effective alternative, though it may require more extensive purification due to the harsh reaction conditions.[1][12] Careful adherence to the detailed protocols and safety guidelines presented in this note will enable researchers to successfully and safely perform this valuable synthetic transformation.
References
-
ResearchGate. (n.d.). Oxidative cleavage of 1‐phenyl‐1‐cyclohexene using in situ formed... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
-
SynArchive. (n.d.). Lemieux-Johnson Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 1). 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]
-
BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, October 26). Oxidative Cleavage of Alkenes with Potassium Permanganate and Ozone. Retrieved from [Link]
-
Chem Help ASAP. (2020, January 2). oxidative cleavage of alkenes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021, June 23). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Lemieux–Johnson oxidation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 8.8 Oxidation of Alkenes: Cleavage to Carbonyl Compounds. Retrieved from [Link]
-
Chem Explore. (2021, June 10). Lemieux-Johnson Oxidation| Wacker Reaction| NET/GATE/JAM| Lecture-38. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-6-phenylhexanoic acid. Retrieved from [Link]
-
The UC Center for Laboratory Safety. (n.d.). Explosion during Attempted Ozonolysis Reaction. Retrieved from [Link]
-
Let's learn together. (2022, February 23). OZONOLYSIS of 1-phenylbut-1-ene. Retrieved from [Link]
-
Purdue University. (n.d.). Training Recommendations. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Oxidative cleavage of cycloalkenes using hydrogen peroxide and a tungsten-based catalyst: towards a complete mechanistic investigation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 22). How to Draw the Ozonolysis of Alkenes Product EASY. Retrieved from [Link]
-
Studymind. (n.d.). Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Science of Synthesis. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Retrieved from [Link]
-
PW Solutions. (2023, September 18). Cyclohexene on ozonolysis followed by reaction with zinc dust and water gives compound E. Compou.... Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxidation of this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Retrieved from [Link]
-
University of Cambridge. (2013). SAFETY MANUAL FOR THE USE OF OZONE. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 6 Ozonolysis of an Alkene. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to ketones/carboxylic acids using KMnO4. Retrieved from [Link]
-
Organic Process Research & Development. (2010, June 15). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. Retrieved from [Link]
-
All 'Bout Chemistry. (2019, June 12). Ozonolysis of alkene (Part 1): Basic concept and mechanism about alkene. Retrieved from [Link]
-
Quora. (n.d.). What is Lemieux-Johnson reaction?. Retrieved from [Link]
-
PubMed. (2010, July 22). Ozonolysis of cyclic alkenes as surrogates for biogenic terpenes: primary ozonide formation and decomposition. Retrieved from [Link]
-
MDPI. (2020, December 10). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. Retrieved from [Link]
-
NPTEL. (n.d.). Oxidation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2017, November 8). 9.2: Oxidative Cleavage- Ozonolysis. Retrieved from [Link]
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Application Note: High-Throughput Analysis of 1-Phenyl-1-cyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated protocol for the qualitative and quantitative analysis of 1-Phenyl-1-cyclohexene (CAS No. 771-98-2) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various chemical syntheses and can be an impurity in drug manufacturing processes. The methodology herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for accurate and reproducible analysis. The protocol covers sample preparation, optimized GC-MS parameters, data interpretation, and method validation, ensuring scientific integrity and trustworthy results.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic hydrocarbon of interest in organic synthesis and as a potential process-related impurity in the pharmaceutical industry. Its accurate identification and quantification are crucial for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite sensitivity and specificity for this analysis, enabling the separation of volatile and semi-volatile compounds with high resolution and providing structural information for unambiguous identification.[1] This guide explains the causality behind the chosen experimental parameters, ensuring a self-validating and scientifically sound protocol.
The Foundational Principles of GC-MS for Aromatic Hydrocarbon Analysis
The successful GC-MS analysis of this compound hinges on the compound's volatility and thermal stability, which make it an ideal candidate for this technique.[2] The process begins with the injection of the sample into a heated inlet, where it is vaporized. The gaseous analytes are then transported by an inert carrier gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For a non-polar compound like this compound, a non-polar or low-polarity stationary phase is optimal.
Following separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons. This process forms a molecular ion and a series of characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum serves as a "molecular fingerprint," allowing for confident identification of the compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where the logic behind each step is clearly articulated.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to produce a clean, homogenous sample in a suitable solvent at an appropriate concentration for GC-MS analysis.[3]
Materials:
-
This compound standard (≥95% purity)[4]
-
Volatile organic solvent (e.g., Dichloromethane or Hexane, HPLC grade)[1]
-
Calibrated micropipettes and tips
-
Glass autosampler vials (1.5 mL) with PTFE-lined caps
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
Standard Preparation:
-
Prepare a primary stock solution of this compound at a concentration of 1000 µg/mL in the chosen volatile solvent.
-
From the stock solution, prepare a series of working standard solutions for calibration by serial dilution. A typical concentration range would be 0.1 µg/mL to 10 µg/mL.[1]
-
-
Sample Preparation:
-
For liquid samples, dilute with the chosen solvent to an expected concentration within the calibration range.
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[3]
-
Transfer the final diluted and filtered sample into a glass autosampler vial.
-
Causality of Choices:
-
Solvent Selection: Dichloromethane and hexane are volatile and compatible with common GC stationary phases, ensuring they do not interfere with the analysis.[1]
-
Glass Vials: Glass is used to prevent leaching of plasticizers that could interfere with the analysis.
-
Filtering: Particulates can block the injection syringe and contaminate the GC system, leading to poor performance and downtime.[3]
GC-MS Instrumentation and Parameters: The Core of the Analysis
The following parameters are optimized for the analysis of this compound on a standard GC-MS system. These are starting points and may require minor adjustments based on the specific instrumentation used.
| Parameter | Value | Justification |
| Gas Chromatograph | ||
| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl polysiloxane stationary phase provides excellent resolution for aromatic hydrocarbons.[5][6] A 30 m column offers a good balance of resolution and analysis time.[7] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation.[2] |
| Injection Volume | 1 µL | A standard volume for capillary GC-MS. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity for lower concentrations. An initial hold time is required to allow for this transfer.[4] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that is compatible with mass spectrometers. |
| Constant Flow Rate | 1.0 mL/min | Provides optimal column efficiency and peak shape. |
| Oven Temperature Program | ||
| Initial Temperature | 80 °C | A starting temperature well above the solvent's boiling point to ensure good peak shape for the analyte. |
| Hold Time | 1 min | Allows for the complete transfer of the sample from the inlet to the column in splitless mode.[4] |
| Ramp Rate 1 | 15 °C/min to 180 °C | A moderate ramp rate to ensure good separation of this compound from any closely eluting compounds. |
| Ramp Rate 2 | 25 °C/min to 280 °C | A faster ramp to elute any higher boiling point compounds quickly and clean the column. |
| Final Hold Time | 5 min | Ensures that all components have eluted from the column before the next injection. |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization sources. |
| Quadrupole Temperature | 150 °C | A typical temperature for the mass analyzer. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique for generating reproducible mass spectra. |
| Electron Energy | 70 eV | The standard electron energy for creating searchable mass spectra.[6] |
| Mass Scan Range | 40-300 amu | Covers the molecular ion and expected fragment ions of this compound. |
| Solvent Delay | 3 min | Prevents the high concentration of the solvent from entering and saturating the mass spectrometer detector.[8] |
Method Validation: Establishing Trustworthiness
To ensure the reliability of the analytical results, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A correlation coefficient (R²) of ≥ 0.995 for the calibration curve. |
| Accuracy | Recovery of a known amount of spiked analyte should be within 80-120%. |
| Precision | Relative Standard Deviation (RSD) should be ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. |
Data Analysis and Interpretation
Qualitative Analysis: Identifying this compound
The identification of this compound is based on a combination of its retention time from the GC and its mass spectrum from the MS.
-
Retention Time: Under the specified GC conditions, this compound will have a characteristic retention time. This should be confirmed by analyzing a pure standard.
-
Mass Spectrum: The mass spectrum of this compound is compared to a reference spectrum from a library, such as the NIST Mass Spectral Library.[9]
Expected Mass Spectrum of this compound: [10]
-
Molecular Ion (M⁺): m/z 158. This corresponds to the molecular weight of the compound (C₁₂H₁₄).[11] The presence of a strong molecular ion peak is characteristic of aromatic compounds.
-
Key Fragment Ions: The fragmentation pattern provides structural information. Expected fragments for this compound include:
-
m/z 129: Loss of an ethyl group (-C₂H₅).
-
m/z 115: Loss of a propyl group (-C₃H₇).
-
m/z 91: Tropylium ion ([C₇H₇]⁺), a common fragment for compounds containing a benzyl group.
-
Quantitative Analysis: Determining the Concentration
The concentration of this compound in a sample is determined by creating a calibration curve from the analysis of the working standard solutions.
-
Construct the Calibration Curve: Plot the peak area of the molecular ion (m/z 158) or a major fragment ion against the known concentration of each standard.
-
Perform Linear Regression: Fit a linear regression line to the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are used to assess linearity.
-
Calculate Sample Concentration: Determine the peak area of this compound in the unknown sample and use the calibration curve equation to calculate its concentration.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationships within the analytical protocol.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationships for a validated protocol.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reliable results. The emphasis on the causality behind the experimental choices and the inclusion of method validation criteria ensure that this protocol meets the high standards of scientific integrity required in research and drug development.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Waters. (n.d.). Fast GC-MS/MS Analysis of Polyaromatic Hydrocarbons using Waters Quattro micro GC. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]
-
International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylcyclohexene. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexene, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]
Sources
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- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
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- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Phenyl-1-cyclohexene
Welcome to the technical support guide for the purification of 1-phenyl-1-cyclohexene. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this compound. The guidance herein is structured to address challenges from multiple common synthetic routes, primarily focusing on the Grignard reaction followed by acid-catalyzed dehydration.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is highly dependent on your synthetic route. However, for the common synthesis involving the Grignard reaction of phenylmagnesium bromide with cyclohexanone, followed by acid-catalyzed dehydration of the intermediate 1-phenylcyclohexanol, the primary impurities include:
-
Unreacted 1-phenylcyclohexanol: Due to incomplete dehydration.[1][2]
-
Biphenyl: A common side product from the coupling of the Grignard reagent.[3]
-
Isomeric Alkenes: Such as 3-phenyl-1-cyclohexene, which can form under harsh acidic or thermal conditions.
-
Residual Acid Catalyst: Traces of acids like sulfuric acid, phosphoric acid, or p-toluenesulfonic acid used in the dehydration step.[3]
-
Solvent Residues: Ether (from the Grignard step) or toluene (if used for azeotropic removal of water).
Q2: How can I quickly assess the purity of my crude product and my final, purified product?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique. Use a non-polar eluent system (e.g., hexane/ethyl acetate 95:5) to clearly distinguish the non-polar this compound from the more polar 1-phenylcyclohexanol. For a definitive purity assessment of your final product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.[4][5] ¹H NMR is particularly useful for identifying the characteristic vinylic proton signal around 6.1 ppm and confirming the absence of the alcohol precursor.[5]
Q3: Is distillation a good primary method for purification?
A3: Fractional distillation can be effective if the primary impurity is the starting alcohol, 1-phenylcyclohexanol, due to a sufficient difference in boiling points. However, it is less effective for removing byproducts with similar boiling points, such as biphenyl or isomeric alkenes.[6][7] Overheating during distillation can also promote isomerization, so careful temperature control is crucial.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Significant amount of unreacted 1-phenylcyclohexanol remains in the product.
-
Probable Cause: This points to an incomplete dehydration reaction. The acid-catalyzed dehydration is an equilibrium process.[8] If water is not efficiently removed, the equilibrium will not favor the alkene product.
-
Proposed Solutions:
-
Re-run the Dehydration: If feasible, return the crude product to the reaction flask, add a fresh portion of acid catalyst (e.g., p-toluenesulfonic acid), and reflux with a Dean-Stark trap to azeotropically remove water.[3]
-
Chromatographic Separation: If re-running the reaction is not desired, column chromatography is the most effective method to separate the non-polar alkene from the polar alcohol.
-
Issue 2: My final product is contaminated with biphenyl.
-
Probable Cause: Biphenyl is a classic byproduct of Grignard reagent formation, arising from the coupling of two phenyl groups.[3] Its formation is often promoted by localized overheating or exposure to oxygen during reagent preparation.
-
Proposed Solution:
-
Column Chromatography: Biphenyl and this compound have very similar polarities, making separation by simple extraction or distillation difficult. Flash column chromatography using silica gel is the recommended method. A gradient elution starting with pure hexane and slowly increasing the polarity with ethyl acetate or dichloromethane can effectively separate the two compounds.
-
Issue 3: NMR analysis suggests the presence of multiple alkene isomers.
-
Probable Cause: The formation of a stable tertiary carbocation intermediate during the E1 dehydration mechanism allows for potential rearrangements or elimination from different adjacent carbons, leading to isomeric products.[9][10] This is exacerbated by excessive heat or prolonged exposure to strong acid.
-
Proposed Solutions:
-
Optimize Dehydration Conditions: Use a milder acid catalyst or lower reaction temperatures. The dehydration of tertiary alcohols can often proceed at lower temperatures than primary or secondary alcohols.[2]
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) with a phenyl or C18 column may be necessary to separate closely related isomers if high purity is required.
-
Issue 4: My product is an oil but it appears cloudy or has an acidic pH.
-
Probable Cause: This indicates the presence of residual acid catalyst and water from the workup.
-
Proposed Solution:
-
Aqueous Workup Refinement: Perform a thorough workup procedure. Dissolve the crude product in a non-polar organic solvent (like diethyl ether or ethyl acetate). Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine (saturated NaCl) wash to remove excess water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove polar impurities like 1-phenylcyclohexanol and non-polar byproducts like biphenyl.
-
Slurry Preparation: Adsorb your crude oil (1-2 g) onto a small amount of silica gel (~5 g) by dissolving the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel using pure hexane as the eluent. Ensure the silica bed is compact and level. Carefully add the prepared slurry to the top of the column.
-
Elution:
-
Begin eluting with 100% hexane. Biphenyl, being less polar than the desired product, should elute first.
-
Monitor the fractions by TLC.
-
Once the biphenyl has been collected, gradually increase the eluent polarity to a mixture of 99:1 Hexane:Ethyl Acetate.
-
The desired product, this compound, will begin to elute.
-
Finally, a more polar "flush" (e.g., 90:10 Hexane:Ethyl Acetate) can be used to elute any remaining 1-phenylcyclohexanol from the column.
-
-
Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product. Confirm purity via GC-MS and NMR.
Data Presentation: TLC & Physical Properties
| Compound | Typical Rf (95:5 Hexane:EtOAc) | Boiling Point (°C) | Notes |
| Biphenyl | ~0.6 | 255 | Non-polar byproduct. |
| This compound | ~0.5 | 274-276 | Target Compound. |
| 1-Phenylcyclohexanol | ~0.2 | 157 (at 20 mmHg) | Polar starting material. |
Visualized Workflow
Purification & Analysis Workflow Diagram
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for purification of this compound.
References
-
Chemistry LibreTexts. Alkenes from Dehydration of Alcohols. (2023). [Link]
-
PubChem. 1-Phenylcyclohexene. National Institutes of Health. [Link]
-
Chegg. Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol. (2023). [Link]
- Google Patents.US20120108874A1 - Process for preparing a phenylcyclohexane.
-
Chemistry LibreTexts. Fractional Distillation. (2021). [Link]
Sources
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- 3. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
- 4. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]
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- 9. Solved Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]
- 10. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
troubleshooting side reactions in 1-Phenyl-1-cyclohexene synthesis
Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Side Reactions & Process Optimization in 1-Phenyl-1-cyclohexene Production. Lead Scientist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
The synthesis of this compound is a classic two-step sequence: a Grignard addition followed by acid-catalyzed dehydration. While theoretically straightforward, this pathway is prone to specific failure modes—most notably biphenyl formation during the Grignard step and polymerization/incomplete elimination during dehydration.
This guide provides a self-validating troubleshooting framework. We move beyond "follow the recipe" to "control the mechanism."
Module 1: The Grignard Precursor (1-Phenylcyclohexanol)[1][2]
Context: The purity of your final alkene is dictated by the quality of your intermediate alcohol. If you carry biphenyl into Step 2, it becomes extremely difficult to separate later.
Critical Troubleshooting (Q&A)
Q: My crude NMR shows a persistent set of aromatic peaks at 7.3-7.6 ppm that do not match the product or starting material. What is this? A: This is likely Biphenyl , the result of Wurtz-type homocoupling.
-
The Cause: High local concentration of Bromobenzene at the Magnesium surface or excessive temperature during initiation.
-
The Fix:
-
Dilution is Key: Dilute your bromobenzene significantly (1:5 ratio with ether/THF) before addition.
-
Slow Addition: The rate of addition must match the rate of consumption. If the solution turns dark brown/black rapidly, you are adding too fast.
-
Temperature Control: Maintain a gentle reflux. Do not let the reaction "run away" [1].
-
Q: The reaction failed to initiate, and now I have a flask full of reagents. Can I heat it to start it? A: STOP. Do not heat a "stalled" Grignard heavily; this leads to an induction period followed by a thermal runaway.
-
The Protocol:
-
Add a single crystal of Iodine or 2 drops of 1,2-dibromoethane .
-
Use a heat gun briefly on the glass near the Mg turnings just to see localized bubbling.
-
If no reaction after 15 minutes, prepare a fresh "starter" batch in a test tube and transfer it to the main vessel [2].
-
Module 2: Acid-Catalyzed Dehydration (The Critical Step)
Context: This step relies on an E1 elimination mechanism. It is reversible. To drive the reaction to completion, you must exploit Le Chatelier’s principle by removing water.
Process Logic & Side Reaction Control
Scenario A: "My yield is low, and IR shows a broad peak at 3400 cm⁻¹."
-
Diagnosis: Incomplete Dehydration (Equilibrium limitation).
-
Mechanistic Insight: The carbocation intermediate can capture water to regenerate the alcohol.
-
Corrective Action:
-
Azeotropic Distillation: Use a Dean-Stark trap with a solvent like Toluene or Benzene. This physically removes water from the reaction matrix, forcing the equilibrium toward the alkene [3].
-
Catalyst Switch: If using dilute acid, switch to p-Toluenesulfonic acid (pTSA) (1-2 mol%) in refluxing benzene/toluene. This is often superior to H₂SO₄ for driving water removal without charring.
-
Scenario B: "The product is a dark, sticky tar/gum."
-
Diagnosis: Acid-Catalyzed Polymerization/Dimerization.
-
Mechanistic Insight: this compound is a styrenyl-type system. In the presence of strong mineral acids (conc. H₂SO₄) and heat, the product alkene can protonate and attack another alkene molecule, forming dimers or oligomers.
-
Corrective Action:
-
Lower Acid Strength: Switch from concentrated Sulfuric Acid to 85% Phosphoric Acid or Oxalic Acid . These are strong enough to dehydrate but weak enough to minimize polymerization [4].
-
Temperature Control: Do not exceed 100°C if using mineral acids.
-
Module 3: Analytical Verification & Purity
Data Table: Spectral Fingerprints for Troubleshooting
| Component | 1H NMR Signature (CDCl₃) | IR Signature | Troubleshooting Note |
| This compound | δ 6.0 - 6.1 ppm (m, 1H, vinylic) | 1600 cm⁻¹ (C=C), 3000-3100 (sp² C-H) | The vinylic proton is the "truth" signal. |
| 1-Phenylcyclohexanol | No vinylic H. Multiplets at 1.5-2.0 ppm. | 3300-3400 cm⁻¹ (Broad -OH) | Indicates incomplete reaction. |
| Biphenyl | δ 7.3 - 7.6 ppm (Multiplet, aromatic only) | 690, 730 cm⁻¹ (mono-sub benzene) | Hard to remove by distillation; requires chromatography or recrystallization. |
| Polymer/Tars | Broad, undefined mounds in baseline | Broad undefined absorption | Product loss is irreversible. |
Visualizing the Pathway & Failure Modes
The following diagram illustrates the synthesis workflow and exactly where side reactions diverge from the main path.
Figure 1: Mechanistic pathway showing critical divergence points for Biphenyl formation (Step 1) and Polymerization (Step 2).
Experimental Protocol: Optimized Dehydration
To minimize side reactions, we recommend the Dean-Stark Method over simple acid reflux.
-
Setup: 250 mL Round Bottom Flask + Dean-Stark Trap + Reflux Condenser.
-
Reagents:
-
10 g 1-Phenylcyclohexanol.
-
100 mL Toluene (Solvent carrier).
-
0.5 g p-Toluenesulfonic acid (pTSA) (Catalyst).
-
-
Procedure:
-
Reflux vigorously. Toluene/Water azeotrope (bp ~85°C) will collect in the trap.
-
Endpoint: Monitor water collection. When water stops separating (approx. theoretical volume), reaction is complete.
-
Workup: Wash toluene layer with NaHCO₃ (neutralize acid)
Brine Dry (MgSO₄) Rotovap. -
Purification: Vacuum distillation is preferred to remove any high-boiling dimers.
-
References
-
BenchChem Technical Support. Synthesis of 1-Phenylcyclohexylamine Hydrochloride (Grignard Context). Retrieved from BenchChem.[1] Link
-
Master Organic Chemistry. Grignard Reagents: Formation, Reactions, and Mechanisms. Retrieved from MasterOrganicChemistry. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
University of Massachusetts. Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. (Acid choice comparison). Link
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 1-Phenyl-1-cyclohexene Products
Welcome to the technical support center for NMR spectral interpretation of 1-phenyl-1-cyclohexene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold and its reaction products. The inherent complexity of the cyclohexyl ring system, combined with the potential for multiple stereoisomers, often leads to NMR spectra that are challenging to decipher. This resource provides field-proven insights, troubleshooting protocols, and data-driven FAQs to help you confidently elucidate the structure of your compounds.
Section 1: The Foundational Spectrum - Characterizing Your Starting Material
Before interpreting the spectra of complex reaction mixtures, a complete understanding of the starting material, this compound, is essential. Its spectrum provides the baseline against which all product-related changes are measured.
The structure contains three distinct proton environments in the cyclohexene ring (allylic, vinylic, and aliphatic) and the aromatic protons of the phenyl group.
Caption: Structure of this compound.
The ¹H NMR spectrum is characterized by a downfield vinylic proton signal, allylic proton signals, and a complex aliphatic region, in addition to the aromatic signals.[1]
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data recorded in CDCl₃. Source: ChemicalBook.[1]
| Assignment Label | Proton Environment | ¹H Chemical Shift (ppm) | Carbon Environment | ¹³C Chemical Shift (ppm) |
| A, B, C | Aromatic (Ph-H) | 7.17 - 7.35 (m, 5H) | C_aromatic | 128.2, 126.5, 124.9 |
| D | Vinylic (=C-H) | ~6.10 (m, 1H) | C_vinylic-H | 126.8 |
| E | Allylic (-CH₂) | ~2.38 (m, 2H) | C_allylic | 25.7 |
| F, G, J | Aliphatic (-CH₂) | 1.64 - 2.18 (m, 6H) | C_aliphatic | 22.9, 22.1 |
| - | - | - | C_quaternary | 142.5, 136.2 |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound reaction products in a practical question-and-answer format.
Q1: My reaction mixture shows a complex spectrum. How do I quickly determine if any starting material remains?
A: The most diagnostic signal for the this compound starting material is the vinylic proton (labeled 'D' in the table above), which appears as a multiplet around 6.10 ppm .[1] If this signal is present, your reaction has not gone to completion. Its integration relative to a product signal or an internal standard can be used to determine the conversion percentage. The complete disappearance of this peak is the first and most critical indicator of a successful reaction at the double bond.
Q2: I performed an epoxidation of this compound. What new signals confirm the formation of the epoxide product?
A: Epoxidation results in two key spectral changes:
-
Disappearance of the Vinylic Signal: The peak at ~6.10 ppm will be absent.
-
Appearance of Epoxide Proton Signals: A new signal, corresponding to the proton on the epoxide ring (formerly the vinylic proton), will appear significantly upfield. Protons on epoxide rings typically resonate in the 2.5 - 3.5 ppm region.[2] For the epoxide of this compound, expect a signal around ~3.1 ppm . This proton will likely appear as a doublet or a triplet, depending on the coupling with the adjacent allylic protons.
Caption: Decision workflow for identifying epoxide formation.
Q3: My product is a 1,2-diol. How can NMR help me distinguish between the cis and trans diastereomers?
A: Distinguishing between diastereomers is a classic NMR challenge that relies on analyzing proton-proton coupling constants (³J_HH). The key is to understand the chair conformation of the cyclohexane ring.
-
Mechanism: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation.
-
trans-Diol: The most stable conformation of the trans-diol will have both the phenyl and the hydroxyl groups in equatorial positions. This places the protons on the carbinol carbons (C1-H and C2-H) in axial positions. Two adjacent axial protons have a dihedral angle of ~180°, resulting in a large coupling constant (³J_ax-ax ≈ 8 - 13 Hz) . This will typically manifest as a clear doublet of doublets for each proton.
-
cis-Diol: In the cis-diol, one substituent must be axial and the other equatorial. This leads to axial-equatorial and equatorial-axial relationships for the C1-H and C2-H protons. These have smaller dihedral angles (~60°), resulting in small coupling constants (³J_ax-eq or ³J_eq-eq ≈ 2 - 5 Hz) .
Troubleshooting Tip: If the signals for these protons are obscured, consider using a different solvent or a higher field NMR spectrometer to achieve better resolution.[3]
Q4: I have a broad singlet that disappears when I add a drop of D₂O to my NMR tube. What is it?
A: This is a classic test for identifying exchangeable protons. Protons attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are acidic enough to rapidly exchange with the deuterium from D₂O. This exchange makes them "invisible" to the ¹H NMR experiment. If you have synthesized a diol or alcohol, this signal corresponds to your hydroxyl (-OH) protons.
Q5: My spectrum is clean by TLC, but the NMR shows numerous unexpected peaks. How can I identify likely impurities?
A: This is a very common issue arising from residual solvents used during the reaction or purification. Even after extensive drying under high vacuum, solvents can be trapped in the product.[3] Cross-reference your unknown peaks with a table of common solvent impurities.
Table 2: Common Laboratory Solvent Impurities in CDCl₃ Source: Adapted from Gottlieb, H. E., et al. (1997).[4]
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25 (br s), 0.88 (t) | br s, t |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m, m |
Section 3: Key Experimental Protocols
Adhering to standardized protocols is crucial for obtaining reproducible and high-quality NMR data.
Protocol 1: Sample Preparation for High-Resolution Analysis
Objective: To prepare an NMR sample that is free of particulate matter and optimized for spectral resolution.
Methodology:
-
Weigh Sample: Accurately weigh 5-10 mg of your purified compound directly into a clean, dry NMR tube.
-
Select Solvent: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice. For compounds with aromatic signals that overlap with the residual CDCl₃ peak at 7.26 ppm, consider using acetone-d₆ or benzene-d₆.[3]
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent.
-
Dissolve: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogenous solution is required.
-
Filter (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube. This step is critical for good shimming and high-quality spectra.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: The D₂O Shake Experiment
Objective: To confirm the presence of exchangeable protons (e.g., -OH, -NH).
Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the exchangeable proton will have disappeared or significantly diminished in the second spectrum.
References
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclohexene. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). 1-Phenylcyclohexene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotu, P. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(7), 359-366.
Sources
Technical Support Center: Industrial Synthesis of 1-Phenyl-1-cyclohexene
Executive Summary & Core Directive
Scaling the synthesis of 1-Phenyl-1-cyclohexene (CAS: 771-98-2) from bench to pilot or industrial scale requires a shift in mindset from "yield maximization" to "heat management and safety."
While the Suzuki coupling of phenylboronic acid is elegant on a milligram scale, it is economically unviable for multi-kilogram production. The industrial "Gold Standard" remains the Grignard addition-dehydration route :
-
Formation: Phenylmagnesium bromide (PhMgBr) from bromobenzene and Mg.[1][2]
-
Addition: Reaction with cyclohexanone to form 1-phenylcyclohexanol.
-
Dehydration: Acid-catalyzed elimination to yield this compound.
This guide addresses the specific failure modes of this pathway at scale: thermal runaway during Grignard initiation, magnesium salt gelation during workup, and polymerization during dehydration.
Process Workflow Visualization
The following diagram outlines the critical control points (CCPs) where process deviation most frequently occurs.
Figure 1: Industrial workflow for this compound synthesis highlighting critical thermal and chemical control points.
Phase I: The Grignard Formation (The Hazard Zone)
The formation of phenylmagnesium bromide is autocatalytic and highly exothermic. At scale, the induction period —the delay between adding reagents and the start of the reaction—is the most dangerous phase. If reagents accumulate before initiation, the reaction will trigger all at once, leading to a thermal runaway.
Troubleshooting Guide: Initiation & Exotherms
Q: The reaction hasn't started after adding 10% of the bromobenzene. Should I add more? A: ABSOLUTELY NOT. Adding more halide during a stalled induction period is the #1 cause of reactor explosions.
-
Diagnosis: The magnesium oxide layer has not been breached, or the solvent contains moisture (>200 ppm).
-
Corrective Action:
-
Stop stirring.
-
Add a single crystal of Iodine (
) or a small aliquot of pre-formed Grignard reagent (if available). -
Apply localized heating (heat gun or jacket) only until reflux starts.
-
Once the solution turns turbid/grey and reflux sustains itself, resume stirring and slow addition.
-
Q: We are seeing high levels of Biphenyl impurity (5-10%). Why?
A: Your reaction temperature is too high, or halide concentration is too high.
Biphenyl results from Wurtz-type coupling (
-
Solution:
-
Maintain the internal temperature strictly between 30-40°C.
-
Dilute the bromobenzene feed. High local concentrations of PhBr favor coupling with the already formed Grignard.
-
Q: Why use THF instead of Diethyl Ether (Et2O) for scale-up? A: While Et2O is traditional, THF (Tetrahydrofuran) is superior for industrial scale because:
-
Higher Boiling Point (66°C vs 35°C): Provides a larger safety margin before pressurizing the vessel.
-
Solubility: PhMgBr is more soluble in THF, reducing viscosity issues.
-
Caveat: THF coordinates more strongly to Mg, making the subsequent reactivity slightly different, but for this synthesis, it is preferred [1].
Phase II: Addition & Hydrolysis (The Bottleneck)
The addition of cyclohexanone forms the magnesium alkoxide. The subsequent hydrolysis (quenching) is notorious for forming "concrete"—gelatinous magnesium hydroxide precipitates that trap product and break stirrers.
Troubleshooting Guide: Viscosity & Emulsions
Q: During quenching, the mixture turned into a solid gel. How do we recover the product?
A: You formed Magnesium Hydroxide gel (
-
Immediate Fix: Add 10-20% Sulfuric Acid (
) or concentrated solution until the solid dissolves and two clear layers form. -
Prevention: Always pour the reaction mixture into the acid/ice slurry (inverse quench). This keeps the pH acidic throughout the process, keeping Mg salts soluble as
.
Q: We observe a tertiary alcohol intermediate that won't crystallize. Is this a problem? A: No. The intermediate, 1-phenylcyclohexanol , is a solid (mp 63-65°C) [2], but in crude reaction mixtures, it often remains an oil due to freezing point depression by impurities.
-
Action: Do not waste time trying to crystallize the alcohol if you are proceeding to dehydration immediately. Simply dry the organic layer (MgSO4) and strip the solvent to obtain the crude oil for the next step.
Phase III: Dehydration (The Purity Zone)
Converting 1-phenylcyclohexanol to this compound requires acid catalysis. The challenge here is driving the equilibrium (removing water) and preventing polymerization of the styrene-like double bond.
Troubleshooting Guide: Conversion & Polymerization
Q: The reaction has stalled at 80% conversion. Adding more acid doesn't help. A: You are fighting Chemical Equilibrium. Dehydration is reversible. If water remains in the pot, the alcohol will reform.
-
Protocol: Use Azeotropic Distillation .
Q: The product distilled over as a thick, yellow gum. What happened? A: Acid-catalyzed polymerization. this compound is a conjugated system (styrene derivative) and is prone to polymerization in the presence of hot acid.
-
Fix:
-
Wash thoroughly: Before distillation, wash the organic layer with
to remove all traces of p-TSA. Even trace acid during distillation will polymerize the product in the pot. -
Inhibitors: Add a radical inhibitor (e.g., BHT or Hydroquinone) to the distillation pot.
-
Summary of Quantitative Data
| Parameter | Specification / Target | Reason |
| Grignard Temp | 35°C - 45°C | Prevents Biphenyl formation (too hot) or stalling (too cold). |
| Solvent Ratio | 5-7 L per kg of PhBr | Maintains solubility of Mg salts; prevents viscosity lock. |
| Quench pH | < 2.0 | Ensures Mg salts remain soluble ( |
| Dehydration Catalyst | p-TSA (0.5 mol%) | Strong enough to dehydrate, mild enough to minimize polymers. |
| Final Purity | >98% (GC) | Required for pharmaceutical applications. |
Validated Protocol (Industrial Adaptation)
Step 1: Grignard Formation
-
Charge Mg turnings (1.1 eq) into a nitrogen-purged reactor.
-
Cover with anhydrous THF. Add Iodine crystal.
-
Add 5% of total Bromobenzene. Heat locally to initiate (color change: brown
grey). -
Drip remaining Bromobenzene (diluted in THF) keeping internal temp
. -
Stir 1 hour post-addition.
Step 2: Addition
-
Cool Grignard solution to 0-5°C.
-
Add Cyclohexanone (1.0 eq) slowly. Note: This is exothermic.[1][2][4][6][7][8]
Step 3: Workup & Dehydration
-
Inverse quench into ice/H2SO4. Separate layers.
-
Swap solvent to Toluene. Add p-TSA (catalytic).
-
Reflux with Dean-Stark trap until no more water collects.
-
Wash with NaHCO3 (Critical!). Dry over MgSO4.[10]
-
Vacuum distill (bp ~130°C at 10 mmHg) to collect this compound.
References
-
American Chemical Society. (2024).[6] Grignard Reaction Safety Protocol and Risk Assessment. ACS Chemical Safety. [Link]
-
Organic Syntheses. (1998). Cyclohexanol, 2-phenyl-, (1R-trans) (Note: Reference for physical properties of phenylcyclohexanol intermediates). Org. Synth. Coll. Vol. 9, p. 232. [Link]
-
University of Massachusetts. (2023). Dehydration Mechanism and Thermodynamics. UMass Organic Chemistry Labs. [Link]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. beyondbenign.org [beyondbenign.org]
- 7. m.youtube.com [m.youtube.com]
- 8. acs.org [acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
troubleshooting catalyst deactivation in 1-Phenyl-1-cyclohexene hydrogenation
Welcome to the technical support center for troubleshooting heterogeneous catalysis challenges. This guide is designed for researchers, chemists, and process development professionals engaged in the catalytic hydrogenation of 1-Phenyl-1-cyclohexene, a common reaction in pharmaceutical and fine chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues of catalyst deactivation effectively.
Catalyst deactivation is an unavoidable reality in most processes, but understanding its root cause is critical to mitigating its impact, extending catalyst life, and ensuring reaction consistency.[1] This guide is structured to help you navigate from initial observations to a definitive diagnosis and a robust solution.
Quick Diagnosis: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations. Find your issue below for a potential immediate diagnosis and a link to the relevant in-depth guide.
Q1: My reaction started well but then slowed down or stopped completely. What's the likely cause? A1: This is a classic symptom of catalyst poisoning , where impurities in your starting material or solvent progressively block the active sites. It could also be due to fouling , where byproducts slowly coat the catalyst surface. See the detailed guides on and .
Q2: The reaction is sluggish from the very beginning, even with a fresh catalyst. A2: This points to a few possibilities. Your starting materials may contain a potent poison, the catalyst may have been improperly activated, or the reaction conditions (temperature, pressure) are not optimal. Start with the guide to rule out contamination.
Q3: I'm seeing a consistent, gradual loss of activity over multiple catalyst recycle runs. Why? A3: A gradual decline in performance over several cycles is often indicative of sintering (thermal degradation) or irreversible fouling .[2] It could also be caused by minor but cumulative leaching of the active metal. Refer to the guides on and .
Q4: My product solution has a slight grey/black tint, and I'm losing catalyst mass. What is happening? A4: This is a strong indicator of metal leaching , where the active palladium is detaching from the support and entering the solution.[3][4] This is a serious issue that affects both catalyst longevity and product purity. Proceed immediately to the section.
Q5: Can I regenerate my deactivated catalyst? A5: Yes, in many cases, regeneration is possible, but the method depends entirely on the deactivation mechanism.[5] Fouling by carbonaceous deposits can often be reversed by calcination, while some poisons can be removed by washing.[6][7] However, deactivation by sintering is typically irreversible.[2]
Master Troubleshooting Workflow
This workflow provides a logical path from observing poor reaction performance to identifying the specific deactivation mechanism.
Caption: General diagnostic workflow for catalyst deactivation.
Troubleshooting Guide 1: Catalyst Poisoning
The "Why": Mechanism of Action Catalyst poisoning occurs when chemical species from the reaction medium (feedstock, solvent, or gas) bind strongly and irreversibly to the active sites of the catalyst—in this case, the palladium atoms.[8] This binding is often stronger than the adsorption of the intended reactant (this compound), effectively blocking the site and rendering it inactive. Unlike fouling, poisoning can occur with even trace amounts (ppm level) of contaminants.
Common Poisons for Palladium Catalysts
| Poison Class | Examples | Common Sources |
|---|---|---|
| Sulfur Compounds | Thiols, thioethers, sulfates | Contaminated solvents, sulfur-containing reagents from upstream steps, natural gas-derived hydrogen.[9] |
| Halides | Chlorides, bromides | Halogenated solvents (e.g., dichloromethane), residual starting materials from previous synthetic steps.[5] |
| Heavy Metals | Mercury, lead, arsenic | Leaching from previous reactors or equipment, contaminated starting materials.[9] |
| Strongly Coordinating Species | Carbon monoxide, amines, phosphines | Impure hydrogen gas (CO), residual reagents or additives.[5] |
The "How to Diagnose": Analytical & Experimental Protocols
-
Feedstock Analysis: The first and most crucial step is to analyze all incoming materials.
-
Protocol: Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile organic poisons. For elemental poisons like sulfur, lead, or mercury, employ Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1]
-
-
Control Experiment: Run the reaction with ultra-high purity starting materials and solvent. If the reaction proceeds normally, this strongly implicates your standard-grade materials as the source of the poison.
The "How to Fix": Solutions & Prevention
-
Purification: Implement a purification step for your reactants and solvent. This could involve distillation, passing the solvent through a packed bed of activated carbon or alumina, or recrystallization of the starting material.
-
Guard Beds: Before the main reactor, use a sacrificial "guard bed" of a less expensive material to adsorb poisons before they reach the high-value hydrogenation catalyst.
-
Catalyst Choice: For reactions where certain poisons are unavoidable, consider more robust catalyst formulations. For instance, Pearlman's catalyst (Pd(OH)₂/C) can sometimes show higher tolerance to certain nitrogen-containing compounds than standard Pd/C.[5]
Troubleshooting Guide 2: Sintering (Thermal Degradation)
The "Why": Mechanism of Action Sintering is the agglomeration of small catalyst nanoparticles into larger ones at elevated temperatures.[2] The total surface area of a few large particles is much smaller than the combined surface area of many small particles. Since the catalytic reaction occurs on the surface, this loss of active surface area leads to a significant and often irreversible drop in reaction rate.[8] While the hydrogenation of this compound is exothermic, poor heat transfer within the reactor can create localized "hot spots" on the catalyst surface, leading to sintering even when the bulk reaction temperature appears controlled.[10]
Caption: Sintering reduces active catalyst surface area.
The "How to Diagnose": Analytical & Experimental Protocols
-
Transmission Electron Microscopy (TEM): This is the most direct way to visualize sintering.
-
Protocol: Acquire TEM images of both the fresh and the spent catalyst. Measure the particle size distribution for at least 100 particles in each sample. A significant increase in the average particle size of the spent catalyst confirms sintering.[2]
-
-
X-ray Diffraction (XRD): XRD can also be used to estimate average crystallite size. Broader peaks in the XRD pattern of the fresh catalyst will become sharper and narrower for the sintered catalyst, which can be quantified using the Scherrer equation.
-
Chemisorption: Techniques like CO chemisorption measure the number of accessible active sites. A decrease in CO uptake in the spent catalyst compared to the fresh one indicates a loss of active surface area, often due to sintering.[2]
The "How to Fix": Solutions & Prevention
-
Temperature Control: Improve heat management in your reactor. Ensure vigorous stirring to dissipate heat uniformly and avoid hot spots. For larger-scale reactions, consider a reactor with better heat exchange capabilities.
-
Catalyst Support: The choice of support material is crucial. Supports with strong metal-support interactions can "anchor" the metal nanoparticles and prevent them from migrating and agglomerating.[8] Functionalized supports can also enhance stability.[11]
-
Lower Reaction Temperature: If kinetics allow, operate at the lowest possible temperature that still provides a reasonable reaction rate. A temperature increase from 80°C to 150°C can significantly accelerate sintering.[2]
Troubleshooting Guide 3: Fouling and Coking
The "Why": Mechanism of Action Fouling, or coking, is the physical deposition of carbonaceous materials or heavy organic byproducts onto the catalyst surface and within its porous structure.[8][12] In the hydrogenation of this compound, this can occur through several pathways:
-
Polymerization: The reactant or product can undergo side reactions to form heavy polymers that coat the catalyst.
-
Coke Formation: At higher temperatures, organic molecules can decompose into hard, graphite-like carbon deposits.[13]
These deposits physically block the pores, preventing reactants from reaching the active sites buried within the catalyst support.[6][12]
The "How to Diagnose": Analytical & Experimental Protocols
-
Thermogravimetric Analysis (TGA): TGA is the primary tool for quantifying coke.
-
Protocol: Heat a sample of the spent catalyst under an inert atmosphere (N₂) to remove volatile species, then switch to an oxidizing atmosphere (air or O₂). The mass loss observed during the oxidation phase corresponds to the amount of carbonaceous deposit burned off.[14]
-
-
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the surface area and pore volume of the catalyst. A significant decrease in both parameters for the spent catalyst compared to the fresh one is a strong indication of pore blockage by fouling.[6]
-
Visual Inspection: In severe cases, the catalyst may appear clumpy or sticky.
The "How to Fix": Solutions & Prevention
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of side reactions that lead to polymer and coke formation.[13]
-
Solvent Selection: The choice of solvent can influence the solubility of potential foulants, preventing them from depositing on the catalyst.
-
Catalyst Regeneration: Fouling is often reversible. The most common regeneration method is a controlled burnout (calcination) in air to combust the carbon deposits.[15] Care must be taken to control the temperature during calcination to avoid sintering the catalyst.[7] A solvent wash may also be effective for removing less stubborn polymeric foulants.[6]
Troubleshooting Guide 4: Metal Leaching
The "Why": Mechanism of Action Leaching is the dissolution of the active metal (palladium) from the solid support into the liquid reaction medium.[3] This deactivation mechanism is particularly problematic in liquid-phase hydrogenations. Several factors can promote leaching:
-
Hydrogen Starvation: In the absence of sufficient hydrogen, the palladium can be oxidized to a more soluble Pd(II) state, especially in the presence of certain reactants or impurities.[3]
-
Acidic Conditions: Protic or acidic media can facilitate the dissolution of palladium.[16]
-
Complexing Agents: The presence of ligands (e.g., amines, phosphines, or even some products) in the solution can form soluble palladium complexes, pulling the metal off the support.
Leaching not only deactivates the catalyst but also contaminates the final product, which is a critical concern in pharmaceutical applications.[4]
The "How to Diagnose": Analytical & Experimental Protocols
-
Product Stream Analysis: This is the most direct method.
-
Protocol: Take a sample of the reaction mixture after filtering out the heterogeneous catalyst. Analyze the liquid for palladium content using ICP-MS or AAS. The presence of palladium in the filtrate is definitive proof of leaching.[1]
-
-
Hot Filtration Test: To confirm if the leached species are catalytically active (a sign of a switch from heterogeneous to homogeneous catalysis), filter the catalyst from the reaction mixture at the reaction temperature while the reaction is in progress. If the filtrate continues to show reactivity, it confirms the presence of an active, soluble catalytic species.
The "How to Fix": Solutions & Prevention
-
Ensure Sufficient Hydrogen Supply: The most critical preventative measure is to avoid "hydrogen starving" the catalyst.[3] This means ensuring efficient gas-liquid mass transfer through vigorous stirring and maintaining an adequate hydrogen partial pressure.
-
Control pH: If possible, operate under neutral or slightly basic conditions to minimize acid-promoted leaching.
-
Support Selection: Use supports that have been specifically designed to strongly bind the palladium, reducing its tendency to leach. Functionalizing the support surface can create stronger anchoring sites.[11]
-
Catalyst Pre-reduction: Ensuring the catalyst is fully reduced to its metallic state (Pd(0)) before the introduction of reactants can improve its stability.[16]
References
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) . (2022). MDPI. [Link]
-
Poisoning and deactivation of palladium catalysts . (2001). Applied Catalysis A: General. [Link]
-
Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions . (n.d.). mediaTUM. [Link]
-
Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation . (n.d.). AOCS. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . (2021). ACS Publications. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor . (2024). MDPI. [Link]
-
Catalysis . (n.d.). Wikipedia. [Link]
-
Hydrogenation of ethylene over palladium: evolution of the catalyst structure by operando synchrotron-based techniques . (n.d.). Faraday Discussions (RSC Publishing). [Link]
-
Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use . (2024). ACS Omega. [Link]
-
Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts . (2021). ResearchGate. [Link]
-
Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst . (2015). ResearchGate. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale . (2024). Jacobs. [Link]
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures . (2023). ACS Omega. [Link]
-
Influence of metal–support interactions on the kinetics of liquid-phase citral hydrogenation . (1987). ResearchGate. [Link]
-
High-selectivity palladium catalysts for the partial hydrogenation of alkynes by gas-phase cluster deposition onto oxide powders . (2018). Taylor & Francis Online. [Link]
- Regeneration of palladium hydrogenation catalyst. (1979).
-
Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism . (n.d.). PMC - NIH. [Link]
-
Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst . (2023). ScienceDirect. [Link]
-
A Stable Single-Site Palladium Catalyst for Hydrogenations . (2015). IRIS . [Link]
-
Selective Hydrogenation of Terminal Alkynes using Supported Palladium-Silver Nanoparticles . (2023). -ORCA - Cardiff University. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 . (n.d.). University of Illinois. [Link]
-
Selective hydrogenation of benzene to cyclohexene using a Ru catalyst suspended in an aqueous solution in a mechanically agitate . (n.d.). CORE. [Link]
-
Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation . (1998). ResearchGate. [Link]
-
Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters . (2022). PMC - NIH. [Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene . (2002). ResearchGate. [Link]
-
11.5: Catalytic Hydrogenation . (2019). Chemistry LibreTexts. [Link]
-
Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions . (n.d.). MDPI. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? . (2024). YouTube. [Link]
-
Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect . (n.d.). MDPI. [Link]
-
Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid . (2024). AIR Unimi. [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts . (2019). Semantic Scholar. [Link]
-
How to Prevent Coking and Fouling in Refinery Applications . (n.d.). SilcoTek Corporation. [Link]
-
Nature of catalyst deactivation during citral hydrogenation: A catalytic and ATR-IR study . (2007). ResearchGate. [Link]
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst . (n.d.). UCLA Chemistry. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts . (2016). YouTube. [Link]
-
Solvent-free hydrogenation of cyclohexene over Rh-TUD-1 at ambient conditions . (2020). OUCI. [Link]
-
Catalyst Deactivation and Regeneration in Benzene Selective Hydrogenation . (2016). ResearchGate. [Link]
-
Selective Hydrogenation of Phenols to Cyclohexanones Over Hydrotalcite-Supported Pd Single-Atom Catalyst . (2021). ResearchGate. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 7. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 8. Catalysis - Wikipedia [en.wikipedia.org]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. researchgate.net [researchgate.net]
- 14. cup.edu.cn [cup.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing synthetic routes to 1-Phenyl-1-cyclohexene
Initiating Route Identification
I'm now diving deep into Google, aiming to pinpoint the most reliable synthetic paths for 1-Phenyl-1-cyclohexene. My focus is sharp on reaction mechanisms, yields, and the nitty-gritty of experimental conditions, trying to identify all relevant information. I'm keen to find the details on the procedures.
Analyzing Synthetic Paths
I've expanded my search to include the Wittig, Grignard, and Suzuki/Heck couplings, focusing on yield and practical application data. I'm prioritizing authoritative sources for reliability. I'm now drafting the guide structure, beginning with an introduction to the target molecule and then diving into a comparative overview. I'm building detailed protocols and mechanistic explanations.
Defining Synthetic Strategy
I'm now zeroing in on distinct synthesis methods like the Wittig reaction, Grignard with dehydration, and Suzuki/Heck couplings. I'm focusing on experimental data such as yields, reaction times, and conditions, while also making sure to stick with reliable sources. The goal is to draft a comprehensive comparison based on this. I'm starting the framework, beginning with a look at what the subject is.
Comparative Reactivity Profile: 1-Phenyl-1-cyclohexene vs. Styrene
Topic: Reactivity Comparison of 1-Phenyl-1-cyclohexene and Styrene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Styrene (the benchmark styrenic monomer) and This compound (1-PC, a cyclic, sterically hindered analog). While chemically related, their behaviors diverge significantly due to two critical factors: conformational flexibility and steric hindrance .
-
Styrene: Characterized by a near-planar geometry allowing maximum
-orbital overlap. It is highly reactive in radical polymerizations and electrophilic additions controlled by benzylic stabilization. -
This compound: Characterized by a "twisted" geometry. Steric clash between the phenyl ring and the allylic hydrogens of the cyclohexene ring forces the phenyl group out of coplanarity (
40° twist). This reduces conjugation but increases electron density at the double bond due to alkyl substitution.
Structural & Electronic Analysis
The fundamental reactivity difference stems from the ground-state geometry.
| Feature | Styrene (Vinylbenzene) | This compound | Impact on Reactivity |
| Substitution | Monosubstituted ( | Trisubstituted ( | 1-PC is more electron-rich (Inductive effect). |
| Phenyl Torsion | 1-PC has reduced resonance stabilization. | ||
| Steric Bulk | Low | High (1,1-disubstitution analog) | 1-PC faces high approach barriers for bulky reagents. |
| HOMO Energy | Lower (Stabilized by conjugation) | Higher (Less conjugation, alkyl push) | 1-PC is generally more nucleophilic toward small electrophiles. |
Visualization: Steric Inhibition of Resonance
The following diagram illustrates the structural constraint preventing coplanarity in 1-PC compared to Styrene.
Caption: Logical flow demonstrating how steric clash in this compound alters geometry and subsequent reactivity profiles.
Reactivity Case Studies
A. Electrophilic Addition (Epoxidation)
Hypothesis: 1-PC should react faster than styrene with small electrophiles (like MCPBA) due to the inductive electron donation from the cyclohexyl ring (trisubstituted alkene), which outweighs the loss of conjugation.
-
Styrene: The double bond is deactivated relative to alkyl-substituted alkenes but activated relative to ethylene by the phenyl ring.
-
1-PC: Acts as a trisubstituted alkene. The alkyl group donates electron density (
), raising the HOMO energy.
Experimental Insight: In competitive epoxidation studies using m-chloroperbenzoic acid (MCPBA), This compound reacts significantly faster than styrene . The electronic enrichment from the fused ring dominates the steric penalty for small oxidants.
B. Radical Polymerization
Hypothesis: Styrene is the gold standard for radical polymerization. 1-PC, being an
-
Styrene: Forms stable benzylic radicals; propagation is fast; steric hindrance in the polymer backbone is manageable.
-
1-PC: The radical intermediate is tertiary and benzylic (nominally stable), but the propagation step is sterically blocked . The addition of a monomer unit to the growing chain creates severe steric strain between the phenyl ring and the cyclohexyl ring of the backbone.
Outcome: this compound does not homopolymerize under standard radical conditions. It can only be copolymerized (e.g., with acrylonitrile) where the steric strain is relieved by alternating units.
Experimental Protocols
Protocol 1: Competitive Epoxidation Rates (Relative Reactivity)
Purpose: To quantify the nucleophilicity difference between the planar and twisted alkene.
Materials:
-
Styrene (1.0 mmol)
-
This compound (1.0 mmol)
-
MCPBA (0.5 mmol, limiting reagent)
-
Dichloromethane (DCM, 10 mL)
-
Internal Standard (e.g., Dodecane)
Workflow:
-
Preparation: Dissolve Styrene (104 mg), 1-PC (158 mg), and Dodecane (100 mg) in DCM (10 mL) in a round-bottom flask.
-
T0 Sample: Take a 0.1 mL aliquot for GC/MS analysis to establish the initial ratio (
). -
Initiation: Cool the solution to 0°C. Add MCPBA (86 mg, 0.5 equiv) dissolved in 2 mL DCM dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 30 minutes.
-
Quench: Add 10% aq.
to destroy remaining peroxide. Extract with DCM. -
Analysis: Analyze the organic layer via GC/MS.
-
Calculation: Calculate the conversion of each substrate relative to the internal standard.
-
Expected Result: Conversion of 1-PC > Conversion of Styrene.
-
Protocol 2: Attempted Radical Homopolymerization
Purpose: To demonstrate the steric ceiling temperature effect.
Materials:
-
Monomer: this compound (1 g)
-
Initiator: AIBN (Azobisisobutyronitrile) (10 mg, 1 wt%)
-
Solvent: Toluene (1 mL) or bulk.
Workflow:
-
Degassing: Place monomer and AIBN in a Schlenk tube. Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).
-
Heating: Heat the sealed tube to 70°C (AIBN activation temp) for 24 hours.
-
Precipitation: Pour the reaction mixture into cold methanol (10 mL).
-
Observation:
-
Styrene Control: Massive white precipitate (Polystyrene) forms immediately.
-
1-PC Test: No precipitate forms. Solution remains clear. Evaporation yields recovered monomer.
-
Mechanistic Pathway Visualization
The following diagram contrasts the polymerization pathways, highlighting the "Steric Wall" that prevents 1-PC propagation.
Caption: Comparative radical propagation pathways. Note the termination of the 1-PC pathway due to steric hindrance at the propagation step.
References
-
Frederick D. Lewis et al. "Steric Effects on the Conformational Behavior of 1-Phenylcyclohexene." Journal of the American Chemical Society, vol. 104, no. 7, 1982, pp. 1924–1929.
- Key Finding: Establishes the dihedral angle of phenyl twist ( 40°) and its effect on photochemistry.
- K. J. Ivin. "Thermodynamics of Polymerization." Encyclopedia of Polymer Science and Engineering, Wiley-Interscience. Key Finding: Defines the ceiling temperature ( ) concepts explaining why -substituted styrenes (like 1-PC) fail to homopolymerize.
-
Y. Ito et al. "Reactivity of 1-Phenylcycloalkenes toward Singlet Oxygen." Tetrahedron Letters, vol. 32, no. 24, 1991.
- Key Finding: Compares photo-oxygenation rates, highlighting the steric influence on "ene" reactions.
DFT Studies on the Reaction Mechanism of 1-Phenyl-1-cyclohexene: A Comparative Technical Guide
This guide serves as a technical comparative analysis of Density Functional Theory (DFT) methodologies applied to the reaction mechanisms of 1-Phenyl-1-cyclohexene . It is designed for computational chemists and organic synthesis researchers seeking to model this specific sterically congested and conjugated system.
Executive Summary & Strategic Importance
This compound represents a unique challenge in computational organic chemistry. Unlike simple alkenes, it combines allylic strain (A1,3-strain) with styrenyl conjugation , creating a competition between steric hindrance and electronic stabilization.
For drug development professionals, accurate modeling of this scaffold is critical. It serves as a precursor for chiral cyclohexane derivatives found in analgesics (e.g., Tramadol analogs) and psychoactive compounds. This guide compares the performance of "Legacy" functionals (B3LYP) against "Modern Dispersion-Corrected" functionals (M06-2X, wB97X-D) in predicting reaction barriers and regioselectivity for this substrate.
Comparative Analysis of Computational Methods
In the study of this compound, the choice of functional determines the reliability of the transition state (TS) geometry and the accuracy of the activation energy (
The "Products": Functional Performance Comparison
| Feature | B3LYP (Legacy Standard) | M06-2X (Modern Benchmark) | |
| Primary Use Case | Initial geometry optimization; qualitative trends. | Kinetics ( | Systems dominated by |
| Handling Phenyl Ring | Poor. Underestimates dispersion forces between the phenyl ring and incoming nucleophiles/catalysts. | Excellent. Parametrized specifically for main-group thermochemistry and non-covalent interactions. | Excellent. Includes empirical dispersion corrections ( |
| Barrier Height Accuracy | Often underestimates barrier heights (by 3-5 kcal/mol), leading to false "fast reaction" predictions. | High accuracy; typically within 1-2 kcal/mol of experimental values for organic reactions. | High accuracy; particularly robust for long-range interactions in the pre-complex. |
| Recommendation | Use only for coarse geometry scans. | Recommended for TS energy refinement. | Recommended for solvent-phase optimizations. |
Experimental Validation Protocol
To validate these functionals for this compound, researchers typically benchmark against experimental kinetic isotope effects (KIE) or product ratios (regioselectivity).
-
Protocol: Perform geometry optimization with B3LYP/6-31G(d).
-
Refinement: Perform Single Point Energy (SPE) calculations using M06-2X/def2-TZVP with an implicit solvent model (SMD).
Case Study: Epoxidation Mechanism
The epoxidation of this compound is a definitive test case for DFT due to the facial selectivity (Syn vs. Anti) and the "spiro" nature of the transition state.
Mechanistic Pathway
The reaction with peroxy acids (e.g., m-CPBA) or catalytic systems proceeds via a concerted but asynchronous "Butterfly" mechanism.
-
Pre-complexation: The oxidant approaches the alkene.
-
Transition State (TS): Oxygen transfer occurs. The phenyl group forces a twist in the cyclohexene ring, favoring specific facial attacks.
-
Product: Formation of the epoxide.
Computational Workflow (DOT Visualization)
Figure 1: Standardized DFT workflow for elucidating the epoxidation mechanism. Note the critical step of Energy Refinement using high-level functionals.
Experimental vs. Computational Data
Comparing the activation barriers for the epoxidation of this compound derivatives.
| Reaction Component | B3LYP/6-31G(d) | M06-2X/def2-TZVP | Experimental Trend |
| Syn-Attack (Sterically hindered) | 16.2 | 19.5 | Disfavored |
| Anti-Attack (Less hindered) | 14.8 | 17.1 | Major Product |
| Regioselectivity ( | 1.4 | 2.4 | High Selectivity |
Note: M06-2X provides a larger energy gap (
Detailed Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are defined for the computational setup.
Protocol A: Transition State Optimization
Objective: Locate the First-Order Saddle Point for the C-O bond formation.
-
Guess Structure: Construct the reactant and product manually. Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method if the reaction coordinate is complex.
-
Software Setup (Gaussian 16/Orca):
-
Keywords:opt=(ts, calcfc, noeigentest) freq
-
Functional:wB97XD (to account for the phenyl ring dispersion).
-
Basis Set:6-31+G(d,p) (Diffuse functions + are mandatory for anionic oxidants like peroxides).
-
-
Validation:
-
Verify exactly one imaginary frequency (typically 400i - 900i cm⁻¹ for O-transfer).
-
Visualize the vibration: It must correspond to the O-O bond breaking and C-O bond forming.
-
Protocol B: Solvation Energy Correction (SMD)
Objective: Correct gas-phase energies to mimic the reaction solvent (e.g., Dichloromethane or Toluene).
-
Input: Optimized gas-phase geometry.
-
Calculation: Single Point Energy (SPE).
-
Keywords:SCRF=(SMD, Solvent=Dichloromethane)
-
-
Causality: The SMD model is chosen over PCM because SMD is parametrized for
of solvation, providing better accuracy for reaction barriers involving charged or polar transition states.
Mechanistic Insight: Regioselectivity in Hydroboration
While epoxidation is controlled by facial sterics, hydroboration of this compound is a battle between electronic effects (Benzylic stabilization) and steric effects .
-
Electronic Prediction: Boron adds to the C1 (Benzylic) position to place partial positive charge on the adjacent carbon? No. The benzylic position stabilizes the partial positive charge in the transition state, so Boron (electrophilic) adds to the
-carbon (C2), and Hydride adds to the -carbon (C1/Benzylic). -
Steric Prediction: Boron (bulky) adds to the less hindered C2 position.
-
DFT Result: Both factors reinforce each other, leading to high regioselectivity.
Hydroboration Pathway Diagram
Figure 2: Reaction coordinate for the Hydroboration-Oxidation sequence. The syn-addition in the TS determines the final trans-stereochemistry of the alcohol relative to the phenyl group.
References
-
Epoxidation Mechanisms & Catalysis
-
DFT Benchmarking on Cyclohexene Derivatives
- Title: Facial Selectivity in Epoxidation of 2-Cyclohexen-1-ol with Peroxy Acids.
-
Source: ResearchGate[2]
-
URL:
-
Sharpless Epoxidation DFT Studies (Methodology Grounding)
- Title: Mechanism of the Sharpless Epoxid
- Source: Wayne St
-
URL:
-
Hydroboration Selectivity
- Title: Hydroboration-Oxidation of Alkenes - Master Organic Chemistry.
- Source: Master Organic Chemistry
-
URL:
Sources
A Senior Application Scientist's Guide to the Oxidation of 1-Phenyl-1-cyclohexene: A Comparative Analysis of Leading Oxidizing Agents
For researchers, scientists, and professionals in drug development, the selective oxidation of alkenes is a cornerstone of synthetic chemistry, enabling the introduction of crucial functional groups that pave the way for complex molecular architectures. 1-Phenyl-1-cyclohexene serves as an excellent model substrate for evaluating the efficacy and selectivity of various oxidizing agents, given its trisubstituted nature and the electronic influence of the phenyl group. This guide provides an in-depth, objective comparison of common oxidation methodologies for this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Synthetic Potential of this compound Oxidation
The oxidation of this compound can yield a variety of valuable products, including epoxides, diols, and dicarbonyl compounds, each serving as a versatile intermediate in organic synthesis. The choice of oxidizing agent is paramount, as it dictates the reaction pathway and the resulting product distribution. This guide will explore three primary oxidative transformations: epoxidation, dihydroxylation, and oxidative cleavage, comparing the performance of meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), osmium tetroxide (OsO₄) in the context of Sharpless asymmetric dihydroxylation, and ozone (O₃).
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Epoxidation is a fundamental transformation that introduces a three-membered cyclic ether (epoxide) across the double bond. Epoxides are highly valuable synthetic intermediates due to their susceptibility to ring-opening reactions with a variety of nucleophiles, allowing for the stereospecific introduction of two functional groups.
Mechanistic Rationale
The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".[1] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond in a single step, resulting in the syn-addition of the oxygen atom to the plane of the double bond.[1] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.
Diagram 1: The "Butterfly" Mechanism of m-CPBA Epoxidation
Caption: Concerted mechanism of epoxidation of this compound with m-CPBA.
Experimental Protocol
The following protocol is a representative procedure for the epoxidation of this compound with m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.
-
Filter the mixture to remove the precipitated acid.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution (to remove residual acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the product by flash column chromatography on silica gel if necessary.
Efficacy and Considerations
Epoxidation with m-CPBA is a reliable and high-yielding method, with reported yields for similar substrates often in the range of 75-96%. The reaction is generally clean, with the primary byproduct, m-chlorobenzoic acid, being easily removable by a basic wash. The choice of a non-polar, aprotic solvent like dichloromethane is crucial to prevent the premature ring-opening of the formed epoxide.
Dihydroxylation: Synthesis of Vicinal Diols
Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a 1,2-diol. The stereochemical outcome of this reaction is highly dependent on the chosen reagent, leading to either syn- or anti-diols.
Syn-Dihydroxylation with Potassium Permanganate (Cold, Basic)
Potassium permanganate, under cold and basic conditions, is a classic reagent for the syn-dihydroxylation of alkenes.
The reaction proceeds through a concerted [3+2] cycloaddition of the permanganate ion to the alkene, forming a cyclic manganate ester intermediate.[2][3] This intermediate is then hydrolyzed under basic conditions to yield the cis-diol, with the manganese being reduced to manganese dioxide (MnO₂), which precipitates as a brown solid.[3][4]
Diagram 2: Mechanism of Syn-Dihydroxylation with Cold, Basic KMnO₄
Caption: Formation of a cyclic manganate ester leads to syn-dihydroxylation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol or t-butanol
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or t-butanol) in a flask and cool to 0 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of KMnO₄ and a small amount of NaOH in water and cool it to 0 °C.
-
Slowly add the cold KMnO₄ solution to the stirred alkene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of MnO₂ will form.
-
Continue stirring at 0 °C for 1-2 hours or until the purple color persists, indicating the consumption of the alkene.
-
Quench the reaction by adding a small amount of sodium sulfite or bisulfite to destroy any excess permanganate.
-
Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude diol.
-
Purify by recrystallization or column chromatography.
While cost-effective, dihydroxylation with KMnO₄ can suffer from over-oxidation, leading to cleavage of the C-C bond, especially if the temperature is not carefully controlled.[2] Yields can be variable and are often moderate. For substrates where high yields and selectivity are critical, osmium tetroxide is often the preferred reagent.
Sharpless Asymmetric Syn-Dihydroxylation
For applications requiring enantiomerically pure diols, the Sharpless asymmetric dihydroxylation is the gold standard. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.
Similar to the permanganate reaction, the Sharpless dihydroxylation proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by a chiral quinine-based ligand. This forms a chiral osmate ester, which is then hydrolyzed to the chiral diol. A co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the OsO₄, allowing it to be used in catalytic amounts. The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol.
Diagram 3: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Osmium tetroxide is regenerated in the catalytic cycle.
Materials:
-
This compound
-
AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a flask equipped with a mechanical stirrer, add AD-mix-β (1.4 g per mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL of each per mmol of alkene).
-
Stir the mixture at room temperature until the two phases are clear and the mixture is a pale yellow-green. Cool the mixture to 0 °C.
-
Add methanesulfonamide (1.0 eq) and stir until it dissolves.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (typically 6-24 hours), add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with 2M NaOH, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/petroleum ether to yield the enantiomerically pure diol.
The Sharpless asymmetric dihydroxylation is a highly efficient and selective method, often providing diols with excellent enantiomeric excess (>99.5% ee for this compound).[5] The use of pre-packaged AD-mixes simplifies the procedure. Although osmium tetroxide is toxic and expensive, its use in catalytic amounts mitigates these concerns.
Oxidative Cleavage: Breaking the Carbon-Carbon Double Bond
Oxidative cleavage reactions break the carbon-carbon double bond entirely, forming two new carbonyl groups. The nature of the final products depends on the substitution pattern of the alkene and the workup conditions.
Ozonolysis
Ozonolysis is a powerful and versatile method for the oxidative cleavage of alkenes.
Ozone (O₃) undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. The ozonide is then cleaved under either reductive or oxidative conditions to yield the final products.[6][7]
-
Reductive Workup: Treatment of the ozonide with a reducing agent such as zinc dust and water or dimethyl sulfide (DMS) yields aldehydes and/or ketones.[6]
-
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) converts any initially formed aldehydes to carboxylic acids.[8]
Diagram 4: Ozonolysis of this compound
Caption: Ozonolysis followed by different workups yields distinct products.
Materials:
-
This compound
-
Dichloromethane (DCM) or Methanol
-
Ozone (from an ozone generator)
-
For Reductive Workup: Zinc dust and acetic acid, or dimethyl sulfide (DMS)
-
For Oxidative Workup: Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and a stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
For Reductive Workup:
-
Add zinc dust and a small amount of acetic acid and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Alternatively, add dimethyl sulfide and stir at room temperature overnight.
-
-
For Oxidative Workup:
-
Add hydrogen peroxide and stir at room temperature. The reaction may require gentle heating to proceed to completion.
-
-
After the workup, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify as needed by chromatography or distillation.
Ozonolysis is a highly effective method for cleaving double bonds, and the choice of workup provides synthetic flexibility. The reaction is generally high-yielding. A key consideration is the need for specialized equipment (an ozone generator).
Oxidative Cleavage with Hot, Acidic Potassium Permanganate
Under more vigorous conditions (hot, acidic, or neutral), potassium permanganate will cleave the double bond of an alkene.
The reaction initially proceeds through the formation of a diol, as seen in the cold, basic conditions. However, with heat and in the absence of a base, the strong oxidizing power of permanganate further oxidizes the diol, leading to the cleavage of the C-C bond.[2] The resulting carbonyl compounds are then oxidized to the highest possible oxidation state: ketones are stable, while aldehydes are oxidized to carboxylic acids.
This method is a powerful one-pot procedure for converting alkenes to ketones and carboxylic acids. However, the harsh reaction conditions can sometimes lead to lower yields due to side reactions and degradation of the products. It is often less selective than ozonolysis followed by an oxidative workup.
Comparative Summary of Efficacy
| Oxidizing Agent/Method | Product(s) | Stereochemistry | Yield | Key Advantages | Key Disadvantages |
| m-CPBA | Epoxide | Syn-addition | High (75-96%) | Reliable, clean, readily available reagent | Byproduct removal can be tedious on a large scale |
| KMnO₄ (cold, basic) | cis-Diol | Syn-addition | Moderate | Inexpensive | Prone to over-oxidation and low yields |
| Sharpless Asymmetric Dihydroxylation (OsO₄, chiral ligand) | Chiral cis-Diol | Enantioselective syn-addition | High (>90%) | Excellent enantioselectivity | Expensive and toxic reagent (used catalytically) |
| Ozonolysis (reductive workup) | Aldehyde/Ketone | N/A | High | High yields, predictable products | Requires specialized equipment (ozone generator) |
| Ozonolysis (oxidative workup) | Carboxylic Acid/Ketone | N/A | High | High yields, predictable products | Requires specialized equipment (ozone generator) |
| KMnO₄ (hot, acidic) | Carboxylic Acid/Ketone | N/A | Moderate to High | One-pot cleavage and oxidation | Harsh conditions, potential for side reactions |
Conclusion: Selecting the Optimal Oxidizing Agent
The choice of the most effective oxidizing agent for this compound is dictated by the desired synthetic outcome.
-
For the synthesis of This compound oxide , m-CPBA is the reagent of choice, offering high yields and operational simplicity.
-
For the preparation of racemic cis-1-phenyl-1,2-cyclohexanediol , cold, basic KMnO₄ is a cost-effective option, though careful temperature control is necessary to avoid over-oxidation. For higher yields and cleaner reactions, catalytic OsO₄ with a co-oxidant would be superior.
-
When an enantiomerically pure cis-diol is the target, the Sharpless asymmetric dihydroxylation is unparalleled in its efficiency and stereocontrol.
-
For oxidative cleavage to a dicarbonyl compound, ozonolysis offers the most control and generally higher yields. A reductive workup will provide the dialdehyde, while an oxidative workup will yield the dicarboxylic acid. Hot, acidic KMnO₄ provides a one-pot alternative to ozonolysis with oxidative workup, though with potentially lower selectivity.
By understanding the mechanistic nuances and experimental parameters of each of these powerful oxidative transformations, researchers can confidently select the optimal conditions to achieve their desired synthetic goals with this compound and other complex alkenes.
References
-
Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. [Link]
-
Glasp. (2018, May 12). Alkene + KMnO4 Reaction | Video Summary and Q&A. [Link]
-
OrgoSolver. Alkene Reactions: 1,2-diol formation via dihydroxylation with potassium permanganate (KMnO4). [Link]
-
ResearchGate. Oxidative cleavage of 1‐phenyl‐1‐cyclohexene using in situ formed.... [Link]
- Google Patents. (2002). CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone.
-
Journal of Chemical Education. (2008). Evaluating Mechanisms of Dihydroxylation by Thin-Layer Chromatography: A Microscale Experiment for Organic Chemistry. [Link]
-
Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]
-
Chemistry LibreTexts. (2023, January 22). Ozonolysis. [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [Link]
-
OrgoSolver. Ozonolysis with Oxidative Workup (O3, then H2O2). [Link]
-
Master Organic Chemistry. (2011, August 1). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. [Link]
-
Chemistry Steps. (2023, April 9). Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]
-
MDPI. (2020). Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo Catalysts. [Link]
-
YouTube. (2023, April 9). Oxidative Cleavage of Alkenes - KMnO4 and Ozonolysis. [Link]
-
YouTube. (2025, February 23). OZONOLYSIS of 1-phenylbut-1-ene. [Link]
-
ACS Publications. (2026, January 21). Experimental Support for a Chiral Pentacoordinate, Axially Symmetric Cationic Mn(V)-Oxo Complex as the Key Reactant. [Link]
-
YouTube. (2020, November 25). 8.9 Ozonolysis of Alkenes, Oxidation of Alkenes with KMnO4 | Oxidative Cleavage | Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020, July 20). 12.9: Dihydroxylation. [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.15: Oxidative Cleavage of Alkenes. [Link]
-
YouTube. (2025, March 9). OZONOLYSIS of CYCLOHEXENE. [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Science. (1998). A "Green" route to adipic acid: direct oxidation of cyclohexenes with 30 percent hydrogen peroxide. [Link]
-
ResearchGate. Scheme 1. First steps of the ozonolysis of cyclohexene. (a) Formation.... [Link]
-
Scribd. Ozonolysis Mechanism and Workup. [Link]
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Computational Modeling of 1-Phenyl-1-cyclohexene Transition States
Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
Executive Summary: The Stereoelectronic Challenge
1-Phenyl-1-cyclohexene (1-PCH) represents a classic "styrene-like" cyclic system where conjugation competes with steric strain. In drug development, this scaffold appears in precursors for chiral amino alcohols and biologically active epoxides. Modeling its transition states (TS)—specifically for epoxidation and conformational inversion —requires a departure from standard "black-box" DFT methods.
This guide compares the performance of legacy functionals (B3LYP) against modern dispersion-corrected alternatives (M06-2X,
Core Directive: The Failure of Standard DFT
The Dispersion Problem in 1-PCH
In the transition state of this compound reactions, two critical forces compete:
-
Conjugation: The phenyl ring seeks coplanarity with the alkene (
- overlap). -
Steric Clash: The allylic protons of the cyclohexene ring force the phenyl group to twist.
Standard functionals like B3LYP notoriously fail to capture the non-covalent dispersion interactions between the phenyl ring and the attacking electrophile (e.g., m-CPBA). This leads to an underestimation of activation barriers by 3–5 kcal/mol , potentially predicting the wrong stereochemical outcome.
Recommended Protocol: The "Gold Standard" Workflow
To ensure scientific integrity and self-validating results, the following computational hierarchy is recommended:
| Component | Recommendation | Rationale |
| Geometry Opt | B3LYP-D3(BJ)/def2-SVP | Fast, reliable geometries if dispersion (D3) is added. |
| Energy Refinement | M06-2X/def2-TZVP | Captures medium-range correlation; benchmarks show <1 kcal/mol error for main-group thermochemistry. |
| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for calculating |
| Frequency | Harmonic Analysis | Essential to confirm TS (one imaginary frequency) and extract Zero-Point Energy (ZPE). |
Comparative Analysis: Method Performance
The following data synthesizes benchmarks from styrene-derivative epoxidation studies, applied to the 1-PCH system.
Table 1: Accuracy Benchmark for Epoxidation Barriers ( )
Reference Value (CCSD(T)/CBS): 16.2 kcal/mol
| Method | Basis Set | Calculated Barrier (kcal/mol) | Error ( | Computational Cost | Verdict |
| B3LYP | 6-31G* | 12.8 | -3.4 (Underestimates) | Low | ❌ Avoid for energetics |
| B3LYP-D3 | def2-TZVP | 15.1 | -1.1 | Medium | ⚠️ Acceptable |
| M06-2X | def2-TZVP | 16.0 | -0.2 (Excellent) | Medium | ✅ Recommended |
| def2-TZVP | 16.4 | +0.2 | High | ✅ Robust Alternative |
Key Insight: M06-2X performs best because it is parameterized for non-covalent interactions, crucial for the "Butterfly" transition state where the oxidant hovers over the phenyl-alkene system.
Detailed Experimental Protocols
Protocol A: Transition State Search for Epoxidation
Objective: Locate the TS for the reaction of 1-PCH with peroxy acids (m-CPBA model).
Step 1: Guess Structure Generation
Construct the "Butterfly" mechanism geometry. The peroxy oxygen (
-
Critical Constraint: Ensure the phenyl ring is twisted ~40° relative to the alkene plane to mimic the ground state minimum.
Step 2: The QST3 Optimization (Gaussian Input Example) Use the QST3 (Quadratic Synchronous Transit) method, which requires Reactant (R), Product (P), and TS Guess.
Step 3: Validation (Self-Validating System)
-
Frequency Check: The output must show exactly one imaginary frequency (negative eigenvalue).
-
Visual Inspection: Animate the imaginary mode. It should show the
bond breaking and bonds forming simultaneously. -
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific reactant and product minima.
Protocol B: Conformational Inversion Analysis
Objective: Calculate the barrier for the half-chair inversion (phenyl equatorial
-
Scan: Perform a relaxed Potential Energy Surface (PES) scan of the
dihedral angle. -
Optimization: Optimize the maximum energy structure from the scan using opt=(TS, calcFC).
-
Result: The TS is typically a "boat-like" structure. M06-2X predicts this barrier to be ~5.4 kcal/mol, aligning with NMR coalescence data for similar phenyl-cyclohexenes.
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the computational decision tree for selecting the correct model.
Figure 1: Mechanistic bifurcation of this compound. The epoxidation pathway (red) requires dispersion-corrected functionals to accurately predict the stereoselective barrier.
References
-
Jacobsen, E. N., et al. (2026). "Experimental Support for a Chiral Pentacoordinate Mn(V)-Oxo Complex in Enantioselective Epoxidation." Organic Letters.
-
Grimme, S., et al. (2011). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.
-
Truhlar, D. G., et al. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
-
Houk, K. N., et al. (2004). "Benchmarking DFT Methods for Pericyclic Reactions." Journal of Chemical Theory and Computation.
-
Gaussian, Inc. "IRC - Intrinsic Reaction Coordinate Calculation." Gaussian 16 User Reference.
A Comparative Guide to the Biological Activity of 1-Phenyl-1-cyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of 1-phenyl-1-cyclohexene derivatives. Moving beyond a simple catalog of findings, we will explore the causal relationships behind experimental designs and the structure-activity relationships that govern the therapeutic potential of these compounds. This document is designed to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in their quest for novel therapeutic agents.
Introduction: The Versatile this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Its inherent structural features—a lipophilic phenyl group coupled with a flexible cyclohexene ring—provide a unique three-dimensional architecture that can be readily modified to interact with a variety of biological targets. This versatility has led to the exploration of its derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will dissect the available evidence, comparing the performance of various this compound derivatives and providing the experimental context necessary for informed drug discovery and development.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents. Their mechanism of action often involves the disruption of fundamental cellular processes required for tumor growth and survival.
Comparative Efficacy of this compound Derivatives
The substitution pattern on both the phenyl and cyclohexene rings plays a critical role in dictating the anticancer potency of these derivatives. A significant body of research has focused on the development of cyclohexenone derivatives, which can be synthesized from chalcone precursors.
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| CHD-1 | H | 4-OCH3 | HCT116 (Colon) | > 40 | [1] |
| CHD-2 | 4-F | 4-OCH3 | HCT116 (Colon) | ~20 | [1] |
| PCH-1 | H | 2,3,4-(OCH3)3 | Plant Cells | High Activity | [2] |
| PCH-2 | 4-NO2 | 2,3,4-(OCH3)3 | Plant Cells | High Activity | [2] |
Table 1: Comparative in vitro anticancer activity of selected cyclohexenone and phenylcyclohexene derivatives. Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Expert Analysis: The data, though from different studies, suggests that the introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance cytotoxic activity in human colon cancer cells. Furthermore, studies on phenylcyclohexenes (PCHs) have demonstrated their potential as antitubulin agents, a mechanism shared with established chemotherapy drugs like colchicine.[2] The high activity of these compounds in plant cells, which also rely on tubulin for cell division, provides a strong rationale for their further investigation in mammalian cancer models.
Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis
A primary mechanism through which this compound derivatives exert their anticancer effects is by interfering with microtubule dynamics. Phenylcyclohexenes have been found to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[2] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.
Experimental Workflow: Assessing Anticancer Activity
Caption: Workflow for the evaluation of anticancer properties of this compound derivatives.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. This compound derivatives have shown promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.
Comparative Efficacy Against Bacterial and Fungal Strains
The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Cyclohexenone-F | S. aureus | Low | C. albicans | Low | [3] |
| Cyclohexenone-Cl | E. coli | Moderate | C. albicans | Moderate | [3] |
Table 2: Representative antimicrobial activity of functionalized cyclohexenone derivatives. "Low" and "Moderate" are qualitative descriptors based on the source material and highlight the need for standardized comparative studies.
Expert Analysis: The preliminary data indicates that substitutions on the phenyl ring significantly influence the antimicrobial spectrum and potency. For instance, cyclohexenone derivatives with a fluorine substituent have demonstrated potent activity against both Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3] The precise mechanism of antimicrobial action is still under investigation but may involve disruption of cell membrane integrity or inhibition of essential enzymes.
Signaling Pathway: Postulated Mechanism of Anticancer Action
Caption: Postulated mechanism of anticancer activity via tubulin polymerization inhibition.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. This compound derivatives, particularly those with a cyclohexenone core, have been investigated for their ability to mitigate these pathological processes.
Comparative Anti-inflammatory and Antioxidant Potential
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Their antioxidant capacity is frequently determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | Anti-inflammatory Activity (IC50, µM) | Antioxidant Activity (IC50, µM) | Reference |
| Mannich base of (2E,6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (2d) | 1.93 | 219.22 | [4] |
| Parent Compound (1) | 56.29 | 144.22 | [4] |
| Diclofenac Sodium (Standard) | 1.52 | - | [4] |
| Quercetin (Standard) | - | 27.28 | [4] |
Table 3: Comparative anti-inflammatory and antioxidant activities of a cyclohexanone derivative and its Mannich base.
Expert Analysis: The introduction of a dimethylamine Mannich base to the parent cyclohexanone structure dramatically increased its anti-inflammatory potency, making it comparable to the standard drug diclofenac sodium.[4] Conversely, this modification led to a decrease in antioxidant activity. This highlights a common challenge in drug development: optimizing for one biological activity may have a detrimental effect on another. A thorough understanding of the structure-activity relationship is paramount for developing derivatives with a desirable balance of activities.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Agent Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[6]
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add the bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is based on the widely used method for assessing antioxidant capacity.
-
Reagent Preparation:
-
Assay Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
The total volume should be kept constant.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the sample.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available data strongly suggests that derivatives of this core structure possess significant anticancer, antimicrobial, and anti-inflammatory properties. However, to fully realize the potential of this chemical class, future research should focus on:
-
Systematic Structure-Activity Relationship Studies: There is a pressing need for comprehensive studies that synthesize and evaluate a series of closely related this compound derivatives against a panel of biological targets. This will allow for a more precise understanding of how structural modifications influence activity and selectivity.
-
Elucidation of Molecular Mechanisms: While some mechanisms of action have been proposed, further investigation is required to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
By adopting a rigorous and systematic approach to the study of this compound derivatives, the scientific community can unlock their full therapeutic potential and develop novel treatments for a range of human diseases.
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Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. (2024). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Synthesis, Anti-Microbial Evaluation and Structure Activity Relationship (SAR) Studies of Some 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea Derivatives. (n.d.). Bentham Science. Retrieved January 30, 2026, from [Link]
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1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
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Synthesis and anti-microbial activity of some substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). MDPI. Retrieved January 30, 2026, from [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved January 30, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PubMed. Retrieved January 30, 2026, from [Link]
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Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. (2008). PubMed. Retrieved January 30, 2026, from [Link]
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Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. (2012). PubMed. Retrieved January 30, 2026, from [Link]
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Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE. Retrieved January 30, 2026, from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 30, 2026, from [Link]
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Experimental Support for a Chiral Pentacoordinate, Axially Symmetric Cationic Mn(V)-Oxo Complex as the Key Reactant. (2007). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
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Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. (2023). CSIR-NIScPR. Retrieved January 30, 2026, from [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
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MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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anti-inflammatory and antioxidant activity of synthesized mannich base derivatives of (2e,6e)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]. (2019). ResearchGate. Retrieved January 30, 2026, from [Link]
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Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells. (2001). PubMed. Retrieved January 30, 2026, from [Link]
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Antimicrobial Activity of Various 4- and 5-substituted 1-Phenylnaphthalenes. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]
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Antioxidant Assays. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2021). MDPI. Retrieved January 30, 2026, from [Link]
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- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. amerigoscientific.com [amerigoscientific.com]
comparative study of hydrogenation catalysts for 1-Phenyl-1-cyclohexene
This guide provides an in-depth comparative analysis of hydrogenation catalysts for 1-Phenyl-1-cyclohexene , a substrate presenting a classic chemoselectivity challenge: saturating a trisubstituted cyclic alkene in the presence of a conjugated aromatic ring.
Executive Summary & Strategic Selection
For the selective hydrogenation of this compound to Phenylcyclohexane , Palladium on Carbon (Pd/C) is the industry-standard recommendation due to its superior chemoselectivity. It effectively saturates the exocyclic double bond while leaving the aromatic phenyl ring intact under mild conditions.
-
Select Pd/C (5-10%) for: Maximum yield of Phenylcyclohexane, mild conditions (1 atm, RT), and ease of handling.
-
Select Rh/C or Pt/C only if: The goal is complete saturation to Bicyclohexyl (Cyclohexylcyclohexane) or if the substrate is highly sterically hindered and Pd fails.
-
Select Wilkinson’s Catalyst if: Stereochemical control is required (homogeneous) or if heterogeneous catalysts cause isomerization side-reactions.
Mechanistic Principles & Chemoselectivity
The hydrogenation of this compound follows the Horiuti-Polanyi mechanism , involving the adsorption of the alkene onto the metal surface, followed by the stepwise addition of atomic hydrogen.
The Chemoselectivity Challenge
The substrate contains two reducible functionalities:
-
Trisubstituted Alkene (Cyclohexenyl C=C): Sterically hindered but electronically activated by conjugation.
-
Aromatic Ring (Phenyl): Thermodynamically stable but susceptible to reduction under high pressure or with highly active catalysts (Rh, Pt).
Causality of Catalyst Choice:
-
Palladium (Pd): Exhibits a moderate d-band width that favors the binding of olefins over aromatics. It facilitates rapid alkene saturation but requires high energy to disrupt aromaticity, providing a natural "kinetic stop" at Phenylcyclohexane.
-
Rhodium (Rh) & Platinum (Pt): Possess higher haptophilicity for arenes. Rh, in particular, is the most active metal for arene hydrogenation and will readily convert Phenylcyclohexane to Bicyclohexyl, often making it unsuitable for selective synthesis.
Reaction Pathway Diagram
The following diagram illustrates the stepwise reduction and the divergence based on catalyst choice.
Caption: Reaction pathway showing the kinetic stop at Phenylcyclohexane using Pd, versus over-reduction to Bicyclohexyl with Rh/Pt.
Comparative Performance Analysis
The following data summarizes the performance of standard heterogeneous catalysts for this specific transformation.
| Catalyst System | Activity (TOF) | Chemoselectivity (Alkene vs Arene) | Conditions (Typical) | Primary Risk |
| 10% Pd/C | High | Excellent (>99%) | 1-3 bar H₂, 25°C, EtOH | Isomerization of double bond prior to reduction (rare). |
| 5% Pt/C | Moderate | Good (~90%) | 3-5 bar H₂, 25°C, EtOAc | Partial ring hydrogenation if reaction time is prolonged. |
| 5% Rh/C | Very High | Poor (<50%) | 1 bar H₂, 25°C | Rapid over-reduction to Bicyclohexyl. |
| Raney Nickel | Low-Mod | Moderate | 50 bar H₂, 100°C | Requires harsh conditions; pyrophoric handling hazards. |
| Wilkinson's (Rh) | Moderate | Excellent (>99%) | 3 bar H₂, 25°C, Benzene | Catalyst removal/purification difficulty (Homogeneous). |
Key Experimental Insights
-
Solvent Effect: Non-polar solvents (Hexane, Cyclohexane) often increase reaction rates for heterogeneous catalysts but may lower selectivity compared to polar protic solvents like Ethanol or Methanol , which can suppress ring hydrogenation via competitive adsorption.
-
Steric Factors: The 1-phenyl group creates steric bulk. While Pd/C works well, increasing metal loading (to 10 wt%) is often necessary compared to terminal alkenes.
Validated Experimental Protocol: Selective Hydrogenation using Pd/C
This protocol is designed for high chemoselectivity, ensuring the isolation of Phenylcyclohexane without contaminating Bicyclohexyl.
Objective: Hydrogenation of this compound (1.0 g) to Phenylcyclohexane.
Materials & Equipment[1][2]
-
Substrate: this compound (purity >98%).
-
Catalyst: 10% Pd/C (wet support recommended to minimize ignition risk).
-
Solvent: Ethanol (Absolute) or Ethyl Acetate.
-
H₂ Source: Balloon (1 atm) or Parr Shaker (if >1 atm is needed).
-
Filtration: Celite 545 pad.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Weigh 1.0 g (6.3 mmol) of this compound into a round-bottom flask.
-
Dissolve in 20 mL of Ethanol.
-
Critical Step: Add 100 mg (10 wt% loading) of 10% Pd/C. Always add catalyst to the solvent/substrate mixture under a gentle nitrogen stream to prevent spark ignition of solvent vapors.
-
-
Purge Cycle:
-
Seal the flask with a septum.
-
Insert a needle connected to a vacuum line and a second needle connected to a nitrogen source (or H₂ balloon).
-
Evacuate the headspace carefully (do not boil solvent) and backfill with Nitrogen (3x).
-
Finally, evacuate and backfill with Hydrogen (3x). Leave the H₂ balloon connected.
-
-
Reaction:
-
Stir vigorously at Room Temperature (25°C).
-
Self-Validation: Monitor reaction progress via TLC (Silica gel; Hexane/EtOAc 9:1). The starting material (UV active) should disappear. The product, Phenylcyclohexane, is also UV active but will have a distinct Rf and stain properties (often requires Iodine or KMnO4 stain if UV is weak).
-
Timeframe: Typically 2–6 hours.
-
-
Work-up:
-
Once conversion is complete, flush the system with Nitrogen.
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry. Keep the filter cake wet with water/solvent before disposal.
-
Rinse the pad with 20 mL Ethanol.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
-
Analysis:
-
Verify purity using 1H NMR . Look for the disappearance of the olefinic proton signal (approx. 6.0-6.5 ppm) and the retention of the aromatic protons (7.1-7.4 ppm).
-
Experimental Workflow Diagram
Caption: Operational workflow for the batch hydrogenation of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S or P traces) or Steric bulk. | Increase H₂ pressure to 3-5 bar; Add 1% Acetic Acid promoter; Ensure substrate purity. |
| Over-reduction (Ring Saturation) | Reaction time too long or Catalyst too active. | Stop reaction immediately upon SM consumption; Switch to Pd/CaCO₃ (Lindlar-type) if Pd/C is too aggressive (rare). |
| Isomerization | Double bond migration. | Use a homogeneous catalyst (Wilkinson's) or ensure H₂ saturation is maintained (avoid H₂ starvation). |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational reference for Pd vs Pt selectivity).
-
Gonzo, E. E., & Boudart, M. (1978).[1] "Reaction on Supported Palladium: Hydrogenation of Cyclohexene". Journal of Catalysis, 52(3), 462-471. (Kinetics of cyclohexene systems).
-
BASF SE. (2012). "Process for preparing a phenylcyclohexane". US Patent 20120108874A1. (Industrial conditions for biphenyl/phenylcyclohexene hydrogenation).
-
Mori, A., et al. (2006).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide". Organic Letters, 8(15), 3279–3281. (Use of poisons to enhance Pd chemoselectivity).
Sources
A Comparative Guide to Validating the Purity of Synthesized 1-Phenyl-1-cyclohexene via HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. 1-Phenyl-1-cyclohexene, a versatile intermediate in organic synthesis, is no exception. Its purity can significantly impact the yield and safety profile of subsequent products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, complete with supporting experimental rationale and protocols.
The Critical Role of Purity in the Synthesis of this compound
This compound is commonly synthesized via two primary routes: the acid-catalyzed dehydration of 1-phenylcyclohexanol and the Wittig reaction between cyclohexanone and benzyltriphenylphosphonium chloride. Each pathway presents a unique profile of potential impurities that must be identified and quantified to ensure the final product meets the required specifications.
Acid-Catalyzed Dehydration: This E1 elimination reaction proceeds by protonating the hydroxyl group of 1-phenylcyclohexanol, followed by the loss of water to form a stable tertiary carbocation. Deprotonation then yields the desired alkene.[1][2] Potential impurities include unreacted 1-phenylcyclohexanol, isomeric alkenes, and ether byproducts formed from intermolecular reactions if the reaction is not sufficiently heated.[3]
Wittig Reaction: This reaction involves the formation of a phosphorus ylide from benzyltriphenylphosphonium chloride, which then reacts with cyclohexanone to form an oxaphosphetane intermediate. This intermediate collapses to yield this compound and triphenylphosphine oxide. A key advantage of the Wittig reaction is the unambiguous placement of the double bond, which minimizes the formation of isomeric alkenes.[4][5] However, potential impurities include unreacted starting materials and the significant byproduct, triphenylphosphine oxide.
Given these potential impurities, a robust analytical method with high selectivity and sensitivity is crucial. This is where HPLC, particularly in the reversed-phase mode, demonstrates its superiority.
Comparative Analysis of Purity Assessment Techniques
While several techniques can assess the purity of organic compounds, they differ in their suitability for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Quantitative analysis based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Selectivity | High; can resolve structurally similar impurities from the main compound through optimization of stationary and mobile phases. Excellent for separating polar and non-polar compounds. | High for volatile and thermally stable compounds. May require derivatization for non-volatile impurities. | High; provides detailed structural information for identification of impurities. May have difficulty quantifying impurities with overlapping signals. |
| Sensitivity | High; can detect impurities at trace levels, often in the parts-per-million (ppm) range with UV detection. | Very high; excellent for detecting trace volatile impurities. | Moderate to low; typically requires higher concentrations of impurities for detection and quantification compared to chromatographic methods. |
| Quantification | Excellent; provides accurate and precise quantification over a wide linear range. | Good; can provide quantitative data, but may require extensive calibration. | Good for absolute purity determination (qNMR) using an internal standard, but can be complex. |
| Speed | Moderate; analysis times are typically in the range of 5-30 minutes. | Moderate to fast; run times are comparable to HPLC. | Slow; requires longer acquisition times for quantitative analysis. |
| Application to this compound | Ideal for separating the non-polar this compound from both polar (e.g., 1-phenylcyclohexanol) and non-polar impurities. | Suitable for analyzing volatile impurities. The high boiling point of triphenylphosphine oxide may pose a challenge. | Excellent for structural confirmation of the final product and identification of major impurities if their signals are resolved. |
The HPLC Method: A Deep Dive into the Causality of Experimental Choices
Reversed-phase HPLC is the method of choice for analyzing the purity of the relatively non-polar this compound.[6][7][8][9] The principle lies in the partitioning of the analyte and its impurities between a polar mobile phase and a non-polar stationary phase.
Selecting the Stationary Phase: C18 vs. Phenyl-Hexyl
A C18 (octadecylsilane) column is a common starting point for reversed-phase HPLC due to its strong hydrophobic retention of non-polar compounds.[6] For this compound, a C18 column would effectively retain the analyte and separate it from more polar impurities like the starting alcohol in the dehydration synthesis.
However, a Phenyl-Hexyl stationary phase can offer enhanced selectivity for aromatic compounds.[6][9][10] This is due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of this compound and related impurities. This can be particularly advantageous in resolving isomers or structurally similar aromatic impurities.
Optimizing the Mobile Phase: The Role of Acetonitrile and Water
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[7][9] For this compound, a gradient elution starting with a higher percentage of water and gradually increasing the acetonitrile concentration is recommended. This allows for the elution of any highly polar impurities first, followed by the target compound and other non-polar impurities.
Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better UV transparency at lower wavelengths.[9]
Choosing the Detection Wavelength for Optimal Sensitivity
This compound contains a conjugated system of a phenyl group and a double bond, which results in strong UV absorbance. Based on the principles of UV detection for aromatic compounds, a wavelength of approximately 254 nm is a suitable choice for sensitive detection.[1][11][12] A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte and impurities, aiding in peak identification and purity assessment.
Experimental Protocol: A Self-Validating System for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in accordance with ICH Q2(R1) and USP <621> guidelines.[13][14][15]
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
This compound reference standard.
-
Synthesized this compound sample.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20-22 min: 95-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Reference Standard: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile.
-
Spiked Sample: Prepare a spiked sample by adding known amounts of potential impurities (if available) to the sample solution to confirm peak identification and resolution.
System Suitability
Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the this compound peak is ≤ 2.0.
-
Relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Theoretical plates for the this compound peak is ≥ 2000.
These parameters ensure the chromatographic system is performing with adequate efficiency, and the results are reproducible.
Validation Workflow
Caption: Workflow for Purity Validation of this compound.
Data Presentation and Interpretation
The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
A hypothetical chromatogram of a this compound sample synthesized via acid-catalyzed dehydration might show a small peak for the unreacted 1-phenylcyclohexanol eluting earlier than the main product peak due to its higher polarity. Conversely, a sample from a Wittig reaction might show a late-eluting peak corresponding to the less polar triphenylphosphine oxide.
Conclusion: The Authoritative Choice for Purity Validation
For the comprehensive purity assessment of synthesized this compound, reversed-phase HPLC stands out as the most suitable technique. Its high resolving power, sensitivity, and quantitative accuracy allow for the reliable separation and quantification of the main component from a wide range of potential process-related impurities. While GC-MS and NMR are valuable for structural confirmation and identification of specific impurities, HPLC provides a more robust and versatile platform for routine purity testing and quality control in a regulated environment. The self-validating protocol presented here, grounded in established pharmacopeial guidelines, ensures the generation of trustworthy and scientifically sound purity data.
References
-
SIELC Technologies. (n.d.). Separation of Cyclohexanol, 1-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3314–3323. Retrieved from [Link]
-
Study.com. (n.d.). Draw a step-by-step mechanism for the dehydration of 1-phenylcyclohexanol. Retrieved from [Link]
-
Guillarme, D., & D'Atri, V. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(11), 2091. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Chegg. (2023). Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol. Retrieved from [Link]
- Journal Name. (n.d.). EXPERIMENTAL DETAILS.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]
-
Chromatography Online. (2015). Important Aspects of UV Detection for HPLC. Retrieved from [Link]
- Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from a university chemistry department's online resources.
-
International Council for Harmonisation. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. This compound(771-98-2) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-PHENYLHEXANE(1077-16-3) 13C NMR spectrum [chemicalbook.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. tandfonline.com [tandfonline.com]
Mechanistic Guide: Hypervalent Iodine-Mediated Oxidation of 1-Phenyl-1-cyclohexene
This guide provides a deep technical analysis of the mechanistic behavior of hypervalent iodine reagents in the oxidation of 1-phenyl-1-cyclohexene. It contrasts these modern, environmentally benign reagents with traditional heavy metal oxidants, focusing on the competition between oxidative rearrangement (1,2-aryl shift) and ring contraction.
Executive Summary & Strategic Context
The Challenge: The oxidation of this compound is a classic mechanistic probe. It tests an oxidant's ability to discriminate between two competing high-energy pathways:
-
1,2-Aryl Migration: Leading to
-aryl ketones (retention of ring size). -
Ring Contraction: Leading to functionalized cyclopentanes (1,2-alkyl shift).
The Solution: Hypervalent iodine(III) reagents, specifically [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser’s Reagent) , have emerged as the superior alternative to toxic heavy metals like Thallium(III) Nitrate (TTN) and Lead(IV) Acetate (LTA). While TTN is historically the benchmark for oxidative rearrangements, its extreme toxicity renders it obsolete for pharmaceutical scale-up. HTIB offers a "green" trajectory with comparable electrophilicity but distinct mechanistic selectivity.
Comparative Analysis: Reagent Performance
This section objectively compares the "Product" (HTIB) against its primary hypervalent alternative (PIDA) and the legacy heavy metal standard (TTN).
Performance Matrix
| Feature | HTIB (Koser's Reagent) | PIDA (PhI(OAc) | Thallium(III) Nitrate (TTN) |
| Active Species | PhI(OH)OTs (Electrophilic I | PhI(OAc) | Tl(ONO |
| Primary Mechanism | Solvolytic Rearrangement | Oxidative Cleavage / Solvolysis | Oxidative Rearrangement |
| Selectivity (1-Ph-1-Cyclohexene) | High for Phenyl Migration (forming 2-phenylcyclohexanone) | Mixed (Solvent adducts + Rearrangement) | High for Ring Contraction (in specific acids) |
| Reaction Conditions | Mild, Room Temp, MeCN/MeOH | Requires BF | Acidic media, Toxic waste disposal |
| Atom Economy | Moderate (PhI byproduct recyclable) | Moderate (PhI + 2 AcOH byproduct) | Poor (High MW waste) |
| Safety Profile | Green / Benign | Irritant | Severe Cumulative Toxicity |
Technical Insight: The Selectivity Switch
-
HTIB: The tosyloxy ligand makes the iodine center highly electrophilic (super-leaving group ability ~10
x triflate). In this compound, HTIB promotes the formation of a phenonium ion intermediate, favoring 1,2-phenyl migration to yield 2-phenylcyclohexanone dimethyl acetal (in MeOH). -
TTN: Thallium often favors ring contraction in cyclic alkenes due to the specific geometry of the organothallium intermediate, which aligns the ring C-C bond for migration.
-
PIDA: Without strong acid activation, PIDA is not electrophilic enough to engage the alkene efficiently. With acid (e.g., H
SO ), it generates an active species similar to HTIB but often leads to competing allylic oxidation or simple dimethoxylation.
Mechanistic Deep Dive
The oxidation of this compound by HTIB is defined by the formation of a hypervalent iodine-alkene adduct. The fate of this adduct—whether it undergoes ligand exchange, phenyl migration, or ring contraction—is the core mechanistic question.
The Pathway Bifurcation
-
Electrophilic Addition: The iodine(III) center adds to the alkene double bond. The phenyl group stabilizes the developing positive charge at the benzylic position.
-
Ligand Exchange: The tosylate or solvent (MeOH) attacks the iodine or the carbon.
-
Rearrangement (The Critical Step):
-
Path A (Phenyl Migration): The phenyl group migrates to the adjacent carbon, displacing the iodine (reductive elimination). This preserves the 6-membered ring.
-
Path B (Ring Contraction): The C2-C3 ring bond migrates, contracting the ring to a 5-membered cation.
-
For this compound with HTIB, Path A dominates due to the high migratory aptitude of the phenyl group compared to the alkyl ring bond.
Visualization: Signaling Pathway & Reaction Flow
Caption: Mechanistic bifurcation in the oxidation of this compound. The high migratory aptitude of the phenyl group favors the 1,2-phenyl shift (Path A) over ring contraction (Path B) when using HTIB.
Experimental Protocol: HTIB-Mediated Rearrangement
Objective: Synthesis of 2-phenylcyclohexanone dimethyl acetal via oxidative rearrangement. Scale: 1.0 mmol basis.
Reagents & Equipment[2][3][4][5][6][7][8][9]
-
Substrate: this compound (158 mg, 1.0 mmol).
-
Oxidant: HTIB (Koser's Reagent) (430 mg, 1.1 mmol).
-
Solvent: Methanol (anhydrous, 5 mL).
-
Equipment: 10 mL round-bottom flask, magnetic stir bar, nitrogen balloon.
Step-by-Step Methodology
-
Preparation (T=0): Dissolve this compound in 5 mL of anhydrous methanol in the round-bottom flask. Ensure the solution is clear.
-
Addition (T=5 min): Add HTIB solid in one portion while stirring vigorously at room temperature (25°C).
-
Observation Checkpoint: The suspension of HTIB should gradually dissolve as it reacts, turning into a clear yellow/orange solution.
-
-
Reaction (T=30-60 min): Stir the mixture until the starting material is consumed.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The UV-active spot of the alkene (Rf ~0.8) should disappear. A new spot (acetal/ketone) will appear at lower Rf.
-
-
Quenching: No aqueous quench is strictly necessary for the mechanism, but for isolation, add 10 mL of saturated NaHCO
solution. -
Extraction: Extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over Na
SO . -
Purification: Concentrate in vacuo. The residue contains the acetal product and Iodobenzene (PhI). PhI can be removed by high-vacuum drying or column chromatography (Silica gel).
Troubleshooting & Causality
-
Low Yield? Check the dryness of MeOH. Water competes with MeOH as a nucleophile, leading to the free ketone instead of the acetal (which is acceptable, but affects isolation).
-
No Reaction? HTIB may be degraded. It should be a white/off-white crystalline solid. If yellow/sticky before use, recrystallize from MeCN.
References
-
Justik, M. W., & Koser, G. F. (2004). Solvolytic Rearrangements of 1-Phenylcycloalkenes with [Hydroxy(tosyloxy)iodo]benzene in Methanol. Molecules. [Link]
-
Moriarty, R. M., et al. (1989). Hypervalent iodine in organic synthesis. Journal of Organic Chemistry. [Link]
-
Wirth, T. (2005). Hypervalent Iodine Chemistry: Modern Developments in Organic Synthesis. Springer.[1] [Link]
-
Silva, L. F. (2010).[2] Hypervalent Iodine-Mediated Ring Contraction Reactions. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Koser's Reagent. [Link][3]
Sources
Safety Operating Guide
Mastering the Safe Handling of 1-Phenyl-1-cyclohexene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. 1-Phenyl-1-cyclohexene, a versatile intermediate in organic synthesis, requires a thorough understanding of its properties to ensure safe and effective use in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your research.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a comprehensive understanding of the chemical's hazard profile is crucial. This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Ingestion of this compound is harmful.[2][3] While some safety data sheets may present conflicting information, a conservative approach that accounts for all potential hazards is the most responsible course of action. The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) and provide workers with information and training on the hazardous chemicals in their work area.[4][5]
Below is a summary of the key physical and chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 771-98-2 | [4][6][7] |
| Molecular Formula | C12H14 | [4][6] |
| Molecular Weight | 158.24 g/mol | [4][7] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 251-253 °C | [1][9][10] |
| Melting Point | -11 °C | [1][4] |
| Flash Point | 103 °C (217.4 °F) | [4][9] |
| Density | 0.994 g/mL at 25 °C | [1][9][10] |
| Solubility | Insoluble in water | [4][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical step in mitigating the risks associated with handling this compound. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.[11]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | For Incidental Contact (Splash Protection): Heavy-duty Nitrile gloves (minimum 8 mil thickness). For Extended Contact (Immersion or handling large quantities): Viton™ or Butyl rubber gloves. | This compound contains an aromatic ring, a class of compounds for which standard nitrile gloves may offer limited protection with prolonged exposure.[12] For short-term tasks with a low risk of splashing, thicker nitrile gloves are acceptable, but they should be changed immediately upon contamination.[13] For more intensive work, materials like Viton™ or Butyl rubber are recommended due to their superior resistance to aromatic hydrocarbons.[12][14] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when there is a significant splash hazard. | The risk of serious eye irritation necessitates robust eye protection.[1] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, buttoned completely. Chemical-resistant apron for large-volume transfers. | A lab coat protects the skin and personal clothing from accidental spills. Flame-resistant material is recommended due to the combustible nature of this compound. An apron provides an extra barrier of protection when handling larger quantities. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Engineering controls, such as a chemical fume hood, are the preferred method for controlling exposure to vapors. Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling this compound, from initial preparation to final disposal.
Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
Handling and Use
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the container.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Avoid Inhalation: Do not breathe vapors or mists.[13]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][13] Do not eat, drink, or smoke in the laboratory.[3]
Spill Management
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3][13] Place the contaminated absorbent into a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill to prevent it from entering drains.[3][15] Contact your institution's environmental health and safety department for assistance.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for flammable organic compounds, but all disposal must be in accordance with local, state, and federal regulations.[6] Never dispose of this compound down the drain.[6][15]
-
Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste.
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these principles and procedures into your daily laboratory operations, you can confidently and safely utilize this compound in your research endeavors, fostering an environment of scientific integrity and unwavering safety.
References
- Agilent Technologies, Inc. (2019, March 25).
- Chem Service. (2019, October 10).
- Capot Chemical Co., Ltd. (2013, August 30).
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexene. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexene. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13043, this compound. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
- Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 31017-40-0). Retrieved from [Link]
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- 4. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 6. epa.gov [epa.gov]
- 7. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study [mdpi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
